IWP-2 is classified as an Inhibitor of Wnt Production. Its primary, well-established target is Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum [1] [2] [3].
Subsequent research has revealed that this compound also potently inhibits Casein Kinase 1 delta (CK1δ) [5] [6].
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency (IC₅₀)
| Target / Assay | IC₅₀ Value | Description |
|---|---|---|
| Porcn [1] | 27 nM | Cell-free assay; inhibition of Wnt processing and secretion. |
| CK1δ [1] [6] | 40 nM | Cell-free assay; inhibition of the gatekeeper mutant M82FCK1δ. |
Table 2: Antiproliferative Activity (EC₅₀) Antiproliferative activity against various human cancer cell lines after 48 hrs, measured by MTT assay [1] [6].
| Cell Line | Cancer Type | EC₅₀ (μM) |
|---|---|---|
| MIA PaCa-2 | Pancreatic | 1.90 |
| SW620 | Colorectal | 1.90 |
| Capan-1 | Pancreatic | 2.05 |
| PANC-1 | Pancreatic | 2.33 |
| HEK293 | Embryonic Kidney | 2.76 |
| HT-29 | Colorectal | 4.67 |
This compound has been utilized in diverse research contexts, validating its mechanism and revealing its physiological effects.
The following diagram illustrates the dual-mechanism of action of this compound and its consequences on the canonical Wnt/β-catenin signaling pathway.
This compound inhibits Wnt secretion via Porcn and directly targets CK1δ in the receiving cell.
The typical experimental workflow for validating this compound's effect on Wnt signaling is outlined below.
A general workflow for testing this compound, from cell treatment to functional and mechanistic analysis.
The following table summarizes the key biochemical and physical properties of IWP-2.
| Property | Description |
|---|---|
| Primary Target (Wnt Pathway) | Porcupine (Porcn), a membrane-bound O-acyltransferase [1] [2] [3] |
| Primary Mechanism | Prevents palmitoylation of Wnt ligands, crucial for their secretion and activity [1] [3] [4] |
| Secondary Target | Casein Kinase 1 delta (CK1δ) [1] [5] [2] |
| Secondary Mechanism | ATP-competitive inhibitor of CK1δ [1] [6] [7] |
| IC₅₀ for Porcupine (Wnt Inhibition) | 27 nM (in cell-free assays) [5] [2] [3] |
| IC₅₀ for CK1δ (Kinase Inhibition) | 40 nM (for M82F CK1δ mutant) [1] [5] [2] |
| Molecular Weight | 466.60 g/mol [5] [2] [4] |
| Chemical Formula | C₂₂H₁₈N₄O₂S₃ [5] [2] [4] |
| CAS Number | 686770-61-6 [5] [2] [4] |
This compound has been utilized in various experimental settings, from in vitro cell-based assays to in vivo models. The table below outlines key experimental findings and conditions as reported in the literature.
| Application / Observation | Experimental Details | Key Findings / Outcomes |
|---|
| Inhibition of Wnt Signaling | • Cell Line: L-Wnt3A or HEK293T [5] [3] • Concentration: 5 µM [5] • Incubation Time: 24 hours [5] | Blocks Wnt-dependent phosphorylation of LRP6 and Dvl2, prevents β-catenin accumulation [5] [3]. | | Anti-Proliferative Activity | • Assay: MTT assay [2] [3] • Cell Lines: Various cancer lines (e.g., MIA PaCa-2, SW620, PANC-1) [2] [3] • Incubation Time: 48 hours [2] [3] | Inhibits cell viability with EC₅₀ values in the low micromolar range (e.g., 1.9 µM for MIA PaCa-2 and SW620; 2.33 µM for PANC-1) [2] [3]. | | In Vivo Efficacy | • Model: C57BL/6 mice [2] • Dose: 20 mg/kg [2] • Route: Intravenous (I.V.) [2] • Frequency: Every two days [2] | Reduces uptake of foreign particles and pathogenic bacteria; modulates cytokine levels (reduces TNF-α and IL-6, increases IL-10) [2]. | | CK1δ Inhibition in Cells | • Cell Line: Panc-1 cells [2] • Concentration: 2.33 µM (EC₅₀ for proliferation) [2] • Incubation Time: 48 hours [2] | Reduces CK1δ kinase activity to approximately 66% of residual activity compared to untreated cells [2]. |
The diagram below illustrates the dual inhibitory action of this compound on the Wnt secretion pathway and CK1δ kinase activity.
This diagram shows how this compound exerts its effects by two primary mechanisms:
The dual activity of this compound makes it a valuable tool in chemical biology and drug discovery.
IWP-2 was first identified in a high-throughput screen of 200,000 compounds as a potent inhibitor of Wnt processing and secretion [1]. It belongs to a class of small molecules known as Inhibitors of Wnt Production (IWPs).
The following diagram illustrates the Wnt signaling pathway and the mechanism of this compound action:
This compound inhibits Porcupine to block Wnt ligand secretion, preventing downstream pathway activation.
The tables below summarize key quantitative data for this compound, including inhibitory concentrations and cellular effects.
Table 1: In Vitro Inhibitory Profile of this compound
| Target / Assay | IC₅₀ / EC₅₀ | Description |
|---|---|---|
| Porcn (Wnt Signaling) | 27 nM | Inhibits Wnt processing and secretion [2] [3]. |
| CK1δ (Kinase) | 40 nM [2] | ATP-competitive inhibitor (gatekeeper mutant M82F CK1δ). |
| CK1δ (Kinase) | 317 nM [3] | Alternative reported IC₅₀ value. |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay / Effect | EC₅₀ / Outcome | Description |
|---|---|---|---|
| HEK293 | Antiproliferative activity | 2.76 µM [2] | 48-hour MTT assay. |
| CAPAN-1 | Antiproliferative activity | 2.05 µM [2] | 48-hour MTT assay. |
| PANC-1 | CK1δ kinase activity | ~66% residual activity [2] | Treated with 2.33 µM for 48 hrs. |
| Mouse Embryonic Kidneys | Branching morphogenesis | Significant reduction at 10 nM [1] | Ex vivo culture model of Wnt signaling. |
Medicinal chemistry efforts following this compound's discovery revealed key structural insights and led to more potent analogs [1].
This compound is a well-established tool compound used to investigate Wnt signaling in diverse biological models.
The publicly available data on this compound provides a strong foundation for its use as a research tool. For a complete synthetic route, consulting specialized medicinal chemistry literature or patent databases would be the next step.
IWP-2 is a potent small-molecule inhibitor that targets the Wnt signaling pathway. The table below summarizes its primary targets and cellular effects based on the search results [1] [2] [3].
| Target/Parameter | Description |
|---|---|
| Primary Target | Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) [1] [3]. |
| Primary Mechanism | Inhibits PORCN-mediated palmitoylation of Wnt proteins, a post-translational modification essential for Wnt secretion and activity [2] [3] [4]. |
| IC₅₀ for Wnt Pathway | 27 nM (in a cell-free assay) [1] [3] [4]. |
| Secondary Target | Casein Kinase 1 Delta (CK1δ) [2] [3]. |
| IC₅₀ for CK1δ | 40 nM (for the M82FCK1δ gatekeeper mutant) [2] [3]. |
| Key Cellular Effects | Alters stem cell differentiation; inhibits cancer cell proliferation, migration, and invasion; induces caspase 3/7 activity [1] [5]. |
The following diagram illustrates the mechanism by which this compound inhibits the canonical Wnt/β-catenin signaling pathway.
This compound is widely used in research to modulate the Wnt pathway. Here are some key experimental setups and their outcomes.
| Application / Protocol | Key Details & Conditions | Observed Outcome / Utility |
|---|---|---|
| Cardiomyocyte Differentiation | Human pluripotent stem cells (hPSCs) treated with CHIR 99021 (GSK-3β inhibitor) followed by this compound [1]. | Efficiently generates cardiomyocytes; used in heart-forming organoid models [1]. |
| Gastric Cancer (in vitro) | MKN28 cell line treated with 10-50 µM this compound for up to 4 days [5] [4]. | Suppressed proliferation, migration, invasion; increased apoptosis; downregulated Wnt target genes (c-MYC, CCND1) [5] [4]. |
| Embryonic Development | Porcine somatic cell nuclear transfer (SCNT) embryos cultured in medium with 5.0 µM this compound [6]. | Inactivated Wnt signaling in blastocysts; impaired blastocyst hatching [6]. |
| In Vivo Administration | C57BL/6 mice injected intraperitoneally with 200 µL of this compound-liposome 2 hours prior to immune challenge [2] [4]. | Reduced bacterial uptake by phagocytes; modulated cytokine release (↓TNF-α, IL-6; ↑IL-10) [2] [4]. |
For laboratory work with this compound, here are some essential technical notes gathered from the search results.
The following diagram illustrates the Wnt signaling pathway and the points where IWP-2 exerts its inhibitory effects.
This compound inhibits Wnt protein palmitoylation by Porcupine and subsequent secretion.
This compound is a versatile tool in biological research. The table below details its use in key experimental contexts.
| Research Area | Cell/Model System | Typical Working Concentration | Treatment Protocol & Key Findings |
|---|---|---|---|
| Cancer Research | Gastric cancer cell line MKN28 [1] | 30 µM | Protocol: Treated cells in culture. Findings: Significantly decreased cell proliferation, migration, and invasion; elevated caspase 3/7 activity; downregulated Wnt/β-catenin pathway transcriptional activity and target genes (e.g., AXIN2, C-MYC, CCND1) [1]. |
| Stem Cell & Developmental Biology | In vitro fertilization (IVF) mouse embryos [2] | Not specified | Protocol: Treatment during the peri-implantation stage. Findings: Promoted redistribution of histone modifications (H3K27ac, H3K27me3); improved embryo implantation and intrauterine development; ameliorated offspring metabolic abnormalities [2]. |
| Stem Cell & Developmental Biology | Porcine somatic cell nuclear transfer (SCNT) embryos [3] | 5.0 µM | Protocol: Embryos transferred into culture medium with this compound after electrical activation. Findings: Inactivated Wnt signaling in blastocysts; reflected by low expression of c-Myc and PPARδ; impaired blastocyst hatching, indicating the pathway's importance for development [3]. |
| Cardiomyocyte Differentiation | Human pluripotent stem cells (hPSCs) [4] | Used in protocols with CHIR 99021 (a GSK-3 inhibitor) | Protocol: Often used after initial CHIR activation in a sequential protocol to robustly direct differentiation. Findings: Promotes differentiation of hPSCs into cardiomyocytes; used to generate heart-forming organoids [4]. |
For laboratory research, please note the following technical details:
The following diagram illustrates how IWP-2 disrupts the Wnt signaling pathway at the level of ligand secretion.
This compound acts by directly binding to and inhibiting the enzyme Porcupine (Porcn). Porcn is responsible for adding a palmitoyl group to Wnt proteins, a critical step that enables them to exit the secretory pathway and activate signaling on target cells [1] [2] [3]. By blocking this process, this compound effectively reduces the levels of active, secreted Wnt ligands, thereby dampening Wnt signaling in a cell's environment.
This compound exhibits specific effects in cellular and animal models, as detailed below.
Table 2: Cellular and In Vivo Effects of this compound
| Context | Observed Effect | Experimental Details | Source |
|---|---|---|---|
| Neuropathic Pain (Rat Model) | Ameliorated pain behavior; reduced synaptic plasticity in dorsal root ganglion. | Intrathecal injection in CCI (chronic constriction injury) model. | [4] |
| Gastric Cancer (MKN28 cells) | Suppressed proliferation, migration, invasion; downregulated Wnt/β-catenin target genes. | 10-50 μM treatment for four days. | [5] [6] |
| Stem Cell Differentiation | Promoted efficient differentiation of hPSCs into Calretinin interneurons (~80% purity). | Used at 1 μM alongside SHH and purmorphamine. | [7] |
| Colorectal Cancer (Caco-2 cells) | Negated the pro-invasive effect of WISP2 knockout. | Used at 2.5 nM and 25 nM in invasion assays. | [8] |
| Immune Response (Mouse Model) | Reduced uptake of E. coli and beads; modulated cytokine secretion (↓TNF-α, IL-6; ↑IL-10). | Intraperitoneal injection of this compound-liposomes. | [2] [6] |
The provided methodologies from the search results illustrate how this compound is applied in different research contexts.
1. In Vitro Cell Culture and Treatment This is a generalized protocol for treating cells with this compound, based on its use in various cell-based assays [5] [1] [8].
2. In Vivo Administration in a Rodent Pain Model This protocol is derived from a study investigating neuropathic pain [4].
3. Inhibition of Wnt/β-catenin Signaling in Reporter Assays This method is used to quantify the inhibitory effect of this compound on the canonical Wnt pathway [1].
IWP-2 functions by inactivating Porcn, a membrane-bound O-acyltransferase (MBOAT), thereby selectively inhibiting the palmitoylation of Wnt proteins—a post-translational modification essential for their secretion and activity [1] [2] [3]. It is also a known ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) [1] [2].
The table below summarizes its primary biochemical targets and potencies:
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| Wnt pathway activity [1] [2] [3] | 27 nM | Cell-free assay |
| CK1δ (M82F mutant) [1] [2] | 40 nM | Cell-free assay |
| Porcn (Porcupine) [2] [3] | 27 nM | Prevents Wnt ligand palmitoylation |
In cellular assays, this compound inhibits Wnt-dependent signaling and demonstrates antiproliferative effects across various cancer cell lines, typically in the low micromolar range [1] [2].
| Cell Line | Assay Type | EC₅₀ / Value | Incubation Time |
|---|---|---|---|
| MIA PaCa-2 (Pancreatic Cancer) [1] [2] | Antiproliferative (MTT) | 1.9 µM | 48 hrs |
| SW-620 (Colon Cancer) [1] [2] | Antiproliferative (MTT) | 1.9 µM | 48 hrs |
| PANC-1 (Pancreatic Cancer) [1] [2] | Antiproliferative (MTT) | 2.33 µM | 48 hrs |
| CAPAN-1 (Pancreatic Cancer) [1] [2] | Antiproliferative (MTT) | 2.05 µM | 48 hrs |
| HEK293 (Embryonic Kidney) [1] [2] | Antiproliferative (MTT) | 2.76 µM | 48 hrs |
| HT-29 (Colon Cancer) [1] [2] | Antiproliferative (MTT) | 4.67 µM | 48 hrs |
| Gastric Cancer MKN28 [3] [4] | Proliferation/Migration | 10-50 µM | 4 days |
Based on the literature, here are methodologies used to characterize this compound:
The following diagram illustrates the mechanism by which this compound inhibits the Wnt signaling pathway, providing a visual summary of the information detailed in the search results [1] [2] [4].
This compound inhibits Porcn to block Wnt secretion and downstream signaling. [1] [2] [4]
This compound (Inhibitor of Wnt Production-2) is a potent small-molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (PORCN), effectively suppressing the palmitoylation and subsequent secretion of Wnt ligands in the canonical Wnt/β-catenin signaling pathway. The Wnt signaling pathway is evolutionarily conserved and critically regulates multiple aspects of embryonic development, including cell fate specification, axial patterning, morphogenesis, and tissue homeostasis. By precisely inhibiting Wnt ligand secretion, this compound serves as an indispensable research tool for interrogating Wnt function across various embryonic systems, from early embryogenesis to the differentiation of specialized tissues.
The strategic importance of this compound in developmental biology stems from its ability to modulate Wnt signaling dynamics with temporal precision, enabling researchers to dissect the pathway's roles at specific developmental windows. Unlike downstream inhibitors that target intracellular components of the Wnt pathway (e.g., tankyrase or β-catenin), this compound acts upstream by preventing Wnt ligands from reaching their receptors, thereby offering a cleaner mechanistic approach for distinguishing autonomous Wnt functions from other signaling cascades. This technical guide comprehensively details this compound's applications, experimental protocols, and quantitative data across embryonic development contexts, providing researchers with essential information for incorporating this tool into their experimental designs.
Extensive research has demonstrated the critical importance of this compound across various embryonic development models, with its effects being highly dependent on developmental stage, species context, and treatment concentration. The table below systematically summarizes key findings from peer-reviewed studies:
Table 1: this compound Effects Across Embryonic Development Models
| Developmental Model | Concentration Range | Key Findings | Reference |
|---|---|---|---|
| Mouse IVF Embryos | Not Specified | Corrected persistent Wnt signaling, improved embryo implantation, ameliorated offspring metabolic abnormalities, and promoted histone modification redistribution (H3K27ac/H3K27me3). | [1] |
| Porcine SCNT Embryos | 5.0 µM | Inactivated Wnt signaling in blastocysts, reduced expression of Wnt targets (c-Myc, PPARδ), and significantly impaired blastocyst hatching. | [2] [3] |
| Human Pluripotent Stem Cells | Not Specified | Reduced heterogeneity in hESC cultures, stabilized Wnt-low hESC populations with enhanced neuroectodermal differentiation propensity (higher Pax6 expression). | [4] |
| Mouse Gastruloids | Used in signal-recording studies | Enabled tracing of Wnt signaling evolution, revealed cell sorting mechanism for anterior-posterior axis formation rather than reaction-diffusion patterning. | [5] |
| Neuronal Differentiation | Not Specified | Rescued neurodevelopmental delay in KDM5C-mutant iPSCs when applied during specific temporal windows, restoring proper intermediate progenitor generation. | [6] |
The concentration-dependent effects of this compound across different embryonic systems highlight the critical importance of dosage optimization for specific applications. The following table provides detailed quantitative information on this compound-mediated phenotypic outcomes:
Table 2: Quantitative Effects of this compound Treatment in Embryonic Systems
| System | Parameter Measured | Effect of this compound | Magnitude of Change |
|---|---|---|---|
| hESC Differentiation | Neuroectodermal marker (Pax6) | Upregulation | Significant increase |
| hESC Differentiation | Endodermal markers (CXCR4, Sox17) | Downregulation | 4-fold decrease |
| hESC Differentiation | Mesodermal markers (Brachyury, Mixl1) | Downregulation | 10-fold decrease |
| Porcine SCNT | Blastocyst hatching rate | Impaired | Significant reduction |
| Mouse IVF | Embryo implantation rate | Improved | Significant increase |
| KDM5C-mutant iPSCs | Intermediate progenitors (TBR2+ cells) | Rescued generation | Restored to near-normal levels |
This compound plays a pivotal role in manipulating human embryonic stem cell (hESC) fate decisions by modulating endogenous Wnt signaling activity. Research has demonstrated that hESC cultures exhibit significant heterogeneity in Wnt signaling levels, which correlates with distinct differentiation propensities. Wnt-high hESCs show markedly elevated expression of primitive streak and mesendodermal markers (Brachyury, Mixl1, Goosecoid, CXCR4, and Sox17), making them preferentially differentiate toward cardiac and endodermal lineages. Conversely, Wnt-low hESCs generated through this compound treatment express higher levels of the neuroectodermal marker Pax6 and demonstrate superior efficiency in generating neural lineages [4].
The mechanistic basis for this compound's effect on hESC differentiation stems from its ability to stabilize a Wnt-low population that would otherwise rapidly re-equilibrate to a heterogeneous mix in standard culture conditions. When researchers sorted and cultured pure populations of Wnt-low hESCs, the heterogeneity spontaneously re-established within a single passage, indicating a dynamic equilibrium in hESC cultures. However, maintaining cultures with this compound allowed for the stable expansion of the Wnt-low population, enabling more efficient and uniform differentiation toward neuroectodermal fates [4]. This approach significantly improves the efficiency of deriving specific cell types from hESCs, addressing a major challenge in regenerative medicine.
The effect of this compound on hESC differentiation is further modulated by culture conditions. Interestingly, while Wnt activation promotes differentiation in defined media (N2B27 and mTeSR1), it supports self-renewal in standard hESC conditions with serum replacement. This contextual effect underscores the importance of considering the complete culture system when applying this compound for directed differentiation protocols [4]. The addition of knockout serum replacement (KOSR) to defined media blocks Wnt-mediated differentiation without interfering with Wnt signal transduction, suggesting that serum components provide factors that maintain pluripotency even when Wnt signaling is activated [4].
Recent research has revealed a critical role for this compound in rescuing neurodevelopmental delays associated with intellectual disability disorders. Studies using patient-derived induced pluripotent stem cells (iPSCs) with KDM5C mutations - a common cause of X-linked intellectual disability - demonstrated significant impairments in the generation of TBR2+ intermediate progenitors and subsequent neuronal differentiation. This neurodevelopmental delay was linked to premature upregulation of Wnt signaling during a specific temporal window, with misregulation of key Wnt pathway genes including WNT1, WNT3A, WNT10B, and the Wnt target gene AXIN2 [6].
This compound treatment during this critical developmental window effectively rescued the transcriptomic and chromatin landscapes in patient-derived cells, restoring proper timing of neurogenesis. When applied during days 7-30 of neuronal differentiation, this compound normalized Wnt signaling output and facilitated the transition of primary radial glial cells to intermediate progenitor cells, ultimately leading to proper neuronal generation. Remarkably, this transient Wnt inhibition during the specific developmental period also rescued behavioral changes in Kdm5c knockout mice, demonstrating the functional significance of precisely timed Wnt modulation [6]. These findings identify this compound as a valuable tool for investigating neurodevelopmental disorders and suggest that temporally controlled Wnt inhibition could represent a therapeutic strategy for certain forms of intellectual disability.
The mechanism by which KDM5C mutations affect Wnt signaling involves direct binding of KDM5C to regulatory regions of Wnt pathway genes, including CTNNB1 (encoding β-catenin) and FZD1. In mutant cells, loss of this regulation leads to elevated Wnt signaling during critical developmental windows. This compound counteracts this effect by blocking Wnt ligand secretion, effectively normalizing the developmental trajectory and enabling proper neuronal differentiation [6]. This research highlights the importance of precise temporal control in Wnt pathway modulation and demonstrates how this compound can be used to investigate such timing-dependent effects in neurodevelopment.
The protocol for evaluating this compound effects on somatic cell nuclear transfer (SCNT) embryos involves specific technical steps:
This protocol demonstrates that this compound effectively inactivates Wnt signaling in SCNT blastocysts, resulting in significantly reduced expression of canonical Wnt targets and impaired blastocyst hatching, indicating the importance of Wnt signaling for proper preimplantation development [2].
Advanced embryo models provide a powerful platform for studying early development. The following diagram illustrates a protocol for establishing embryo models that recapitulate mouse embryogenesis:
Figure 1: Experimental workflow for generating embryo models that recapitulate mouse development from zygotic genome activation to gastrulation. This compound is not used in this protocol but similar principles of Wnt modulation are applied through XAV-939 [7].
While this specific protocol utilizes XAV-939 (a tankyrase inhibitor that targets β-catenin stabilization) rather than this compound, it demonstrates the importance of Wnt pathway modulation at specific developmental stages. The protocol employs CHIR99021 (a Wnt activator) during early stages and switches to XAV-939 (a Wnt inhibitor) during peri-implantation stages, highlighting the stage-specific requirements for Wnt signaling in proper embryonic patterning [7].
For directing hESC differentiation toward specific lineages:
The following diagram illustrates the canonical Wnt signaling pathway and the precise mechanism of this compound action:
Figure 2: this compound mechanism of action in the canonical Wnt/β-catenin signaling pathway. This compound specifically inhibits PORCN, preventing Wnt ligand palmitoylation and secretion [8].
The canonical Wnt/β-catenin pathway is initiated when Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to Dishevelled (Dvl) activation and inhibition of the destruction complex (GSK-3β, APC, Axin). This prevents β-catenin phosphorylation and degradation, allowing β-catenin accumulation and translocation to the nucleus, where it activates TCF/LEF-mediated transcription of target genes. This compound acts upstream by inhibiting PORCN, a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion. Without active Wnt ligands, the destruction complex remains active, continuously targeting β-catenin for proteasomal degradation, thereby maintaining the pathway in an inactive state [8].
This compound serves as a powerful chemical tool for precisely modulating Wnt signaling activity in embryonic development research. Its ability to target PORCN and inhibit Wnt ligand secretion provides distinct advantages over downstream pathway inhibitors, particularly for distinguishing autonomous Wnt functions from compensatory mechanisms. The diverse applications of this compound - from improving IVF outcomes and directing stem cell differentiation to rescuing neurodevelopmental defects - highlight its versatility across developmental contexts.
Future research directions should focus on optimizing temporal-specific applications of this compound, as evidenced by the critical windows of Wnt sensitivity in neurodevelopment [6]. Additionally, combination approaches with other small molecules modulating complementary pathways may enable more precise control over embryonic patterning and tissue morphogenesis. The ongoing development of more sophisticated embryo models [7] [9] will further expand the utility of this compound for investigating human-specific aspects of development that are difficult to study in vivo.
IWP-2 is a potent and selective small-molecule inhibitor that blocks Wnt protein secretion by inhibiting Porcupine (Porcn), an O-acyltransferase in the endoplasmic reticulum that is essential for Wnt processing and activation [1]. In the context of porcine SCNT embryos, its primary role and effects are:
The following diagram illustrates the logical relationship of this compound's role in SCNT experiments:
The core quantitative findings from the study on porcine SCNT embryos are summarized in the table below.
| Parameter Investigated | Experimental Group | Key Results & Observations |
|---|---|---|
| Wnt Pathway Activity | This compound treated SCNT blastocysts | ↓ Expression of c-Myc and PPARδ (key downstream genes) [2] [3]. |
| Developmental Morphology | This compound treated SCNT embryos | Damaged blastocyst hatching [2] [3]. |
| Gene Expression Pattern | SCNT vs. In Vivo embryos (2-cell to blastocyst) | Temporal patterns of canonical Wnt genes were largely similar; aberrant expression found in only a small number of Wnt signaling genes in SCNT embryos [2]. |
For your experimental work, here is the detailed methodology for the key experiment citing the use of this compound in porcine SCNT.
Inhibitor Preparation and Application:
SCNT Embryo Production (Summary):
This compound is a versatile tool in stem cell and developmental biology. Beyond SCNT, your fellow researchers often use it to control cell fate, and its effects can be highly context-dependent.
IWP-2 (Inhibitor of Wnt Production-2) is a small molecule inhibitor of Porcupine, an enzyme essential for Wnt ligand secretion and activity. Through this mechanism, this compound effectively inhibits the canonical Wnt/β-catenin signaling pathway, playing a crucial role in the efficient differentiation of human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, into functional cardiomyocytes [1] [2].
The use of this compound is grounded in the understanding that Wnt signaling exerts a biphasic effect on cardiac development. During early stages of differentiation, activation of Wnt signaling promotes the formation of mesendoderm and cardiac mesoderm. However, during subsequent stages, precise inhibition of Wnt signaling is essential for the specification and maturation of cardiomyocytes [2] [3]. The temporal application of this compound capitalizes on this latter phase, making it a key component in robust, growth factor-free differentiation protocols such as the widely adopted GiWi protocol (GSK3 inhibitor followed by Wnt inhibitor) [2] [4] [3].
The following diagram illustrates the core mechanism by which this compound acts within the biphasic Wnt modulation strategy to direct stem cell fate toward cardiomyocytes.
Diagram 1: this compound Mechanism in Cardiomyocyte Differentiation. This workflow illustrates the biphasic GiWi protocol. This compound acts during the second critical phase by inhibiting Porcupine, blocking Wnt ligand secretion and subsequent β-catenin-mediated signaling, thereby directing cardiac mesoderm toward functional cardiomyocytes.
This protocol is adapted from established GiWi methods and optimized for monolayer culture [2] [5] [6]. The table below summarizes the key reagents and materials you will need.
Table 1: Essential Reagents and Materials for Differentiation
| Category | Specific Product/Description | Purpose | Example Source |
|---|---|---|---|
| hPSC Lines | H9, H1, IMR90, or other validated lines | Starting cell source | Various |
| Basal Medium | RPMI 1640 | Differentiation base medium | Thermo Fisher |
| Supplement | B-27 Supplement (with and without insulin) | Defined culture environment | Thermo Fisher |
| Wnt Activator | CHIR99021 (GSK3 inhibitor) | Phase 1: Mesendoderm induction | STEMCELL Tech. |
| Wnt Inhibitor | This compound (Porcupine inhibitor) | Phase 2: Cardiac specification | [1] |
| Extracellular Matrix | Matrigel, Geltrex, or Vitronectin | Cell attachment substrate | Various |
| Enzyme | Accutase or similar | Cell dissociation | Innovative Cell Tech. |
Table 2: Step-by-Step Differentiation Timeline and Reagents
| Day | Medium | Key Components | Purpose & Notes |
|---|---|---|---|
| Day 0 | RPMI/B-27 without insulin | 6-8 µM CHIR99021 | Initiate differentiation; induce mesendoderm. Concentration is cell-line dependent [6]. |
| Day 1 | RPMI/B-27 without insulin | - | Washout CHIR99021. Cells should show high Brachyury expression [2]. |
| Day 2-3 | RPMI/B-27 without insulin | 2-5 µM this compound | Inhibit Wnt signaling to specify cardiac lineage. Optimal timing is 48-72h after CHIR99021 addition [2] [5]. |
| Day 5 | RPMI/B-27 without insulin | - | Medium change to remove this compound. |
| Day 7 | RPMI/B-27 with insulin | - | Support cardiomyocyte survival and maturation. |
When optimized, this protocol can generate a high yield of 0.8–1.3 million cardiomyocytes per cm², with a purity typically ranging from 80% to over 98% cardiac troponin T-positive (cTnT+) cells, as determined by flow cytometry, without the need for further selection or sorting [2] [3].
To confirm successful differentiation, the generated cells should be characterized as follows:
The table below summarizes the typical working concentrations of IWP-2 for its main research applications.
| Application | Cell Type/Model | Typical Working Concentration | Incubation Time |
|---|---|---|---|
| Cardiomyocyte Differentiation | Human Pluripotent Stem Cells (hPSCs) [1] [2] | 2 - 12 µM | Day 3 of differentiation, for 48 hours [1] or 2 days [2] |
| Cancer Research (Anti-proliferation) | Various Cancer Cell Lines (e.g., MIA PaCa-2, SW-620) [3] [4] | ~1.9 - 8.96 µM (Varies by line) | 48 hours [3] [4] |
| Inflammation & Pain Research | Rat Model (Remifentanil-Induced Hyperalgesia) [5] | 60 - 180 µM (intrathecal injection) | Single dose, 30 minutes before inducer [5] |
Here are detailed methodologies for the primary applications of this compound.
This protocol uses temporal modulation of the Wnt/β-catenin pathway to generate cardiomyocytes [2].
This is a general protocol for testing this compound's effect on cancer cell viability [3] [4].
This compound is a potent small-molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (Porcn). By inhibiting Porcn, this compound prevents a crucial palmitoylation step, thereby blocking the processing and secretion of all Wnt ligands from cells [3] [4]. This action makes it a powerful tool for studying Wnt signaling.
The following diagram illustrates the mechanism of this compound and its application in the cardiomyocyte differentiation protocol:
This compound (Inhibitor of Wnt Production-2) is a potent small-molecule antagonist that selectively targets the Wnt signaling pathway by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt ligand secretion [1] [2]. By preventing the palmitoylation of Wnt proteins, this compound disrupts Wnt-dependent signaling, making it an invaluable tool for studying embryonic development, stem cell biology, cancer mechanisms, and tissue regeneration [3] [4] [2]. Recent research has revealed that this compound also functions as a selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε, suggesting its effects extend beyond Porcn inhibition and may influence CK1δ/ε-related pathways [3].
This compound operates upstream in the Wnt signaling cascade by targeting the very production of active Wnt ligands. The diagram below illustrates its primary and secondary mechanisms of action.
This section provides standardized methodologies for using this compound in common research applications.
This protocol is adapted from studies investigating the role of Wnt signaling in maintaining naïve pluripotency [4].
This protocol is optimized for a 96-well microplate format, enabling high-throughput differentiation and screening [5].
This protocol describes an efficient method for generating a specific neuronal subtype by ventral telencephalic patterning [6].
| Parameter | Specification |
|---|---|
| Molecular Weight | 466.6 g/mol [2] |
| Recommended Solvent | DMSO [2] |
| Stock Concentration | 5-10 mM (e.g., 23.35 mg/mL in DMF) [2] |
| Storage | -20°C, protected from light [2] |
| Aliquot | Recommended to avoid freeze-thaw cycles |
The table below summarizes the effective concentrations of this compound across various documented applications.
Table: Effective this compound Concentrations in Different Cell Culture Applications
| Application | Cell Type | Working Concentration | Treatment Duration | Key Objective |
|---|---|---|---|---|
| Naïve hESC Studies [4] | Naïve human ESCs (e.g., ELF1) | 2 - 5 µM | 48 - 96 hours | Inhibit autocrine Wnt signaling to study pluripotency |
| Cardiomyocyte Differentiation [5] | hPSCs (H1, H9, hiPSCs) | ~5 µM | 48 hours | Specify cardiac mesoderm after Wnt activation |
| Interneuron Differentiation [6] | Neuroepithelial Stem Cells (NESCs) | 1 µM | 7 days (Days 1-8) | Ventral telencephalic patterning |
| EpiSC Derivation [7] | Mouse post-implantation epiblast | Not explicitly stated (common use: 2-5 µM) | Continuous | Suppress differentiation and maintain primed pluripotency |
| Cancer Cell Studies (in vitro) [2] | Gastric cancer cell line (MKN28) | 10 - 50 µM | 4 days | Suppress proliferation, migration, and invasion |
This compound is a versatile and powerful chemical tool for the precise manipulation of Wnt signaling in cell culture systems. Its well-characterized role in inhibiting Wnt ligand production, combined with its recently identified activity against CK1δ/ε, allows researchers to probe complex signaling networks in stem cell biology, neurodevelopment, cardiogenesis, and oncology. The protocols and data summarized in these application notes provide a robust foundation for implementing this compound in research, ensuring reproducible and high-quality results. As with all small molecule inhibitors, careful experimental design, including proper controls and concentration optimization, is paramount to its successful application.
This compound is a potent small molecule inhibitor of Wnt processing and secretion that has become an essential component in directed differentiation protocols for generating cardiomyocytes from human pluripotent stem cells (hPSCs). As a membrane-bound O-acyltransferase porcupine (Porcn) inhibitor, this compound prevents the palmitoylation of Wnt ligands, a crucial post-translational modification required for their secretion and activity. With an IC50 of 27 nM against Porcn, this compound enables precise temporal control over Wnt signaling pathways during stem cell differentiation, making it particularly valuable for cardiac differentiation protocols where staged modulation of Wnt signaling is essential for efficient cardiomyocyte generation. [1] [2]
The strategic inhibition of Wnt signaling by this compound has enabled researchers to achieve cardiomyocyte purity exceeding 80% in optimized protocols, addressing previous challenges with batch-to-batch and line-to-line variability that have plagued stem cell differentiation systems. The molecule's ability to selectively block Wnt ligand production without affecting other signaling pathways makes it a valuable tool for developmental biology research, disease modeling, and cell therapy applications. Recent advances have further refined its application in both research and potential therapeutic contexts, including the generation of engineered heart tissues for transplantation and drug screening platforms. [3] [4]
This compound exerts its effects through specific inhibition of porcupine (Porcn), a membrane-bound O-acyltransferase resident in the endoplasmic reticulum. Porcn catalyzes the palmitoylation of Wnt proteins, which is essential for their secretion from producing cells and subsequent binding to Frizzled receptors on target cells. By inhibiting this crucial palmitoylation step, this compound effectively blocks the secretion of all Wnt ligands, resulting in comprehensive suppression of both canonical and non-canonical Wnt signaling pathways in a cell-autonomous manner. This mechanism distinguishes this compound from other Wnt pathway inhibitors that target downstream signaling components or receptor-ligand interactions. [1] [2]
The inhibition of Wnt ligand production by this compound has profound effects on stem cell differentiation trajectories, particularly during cardiac specification. During early stages of differentiation, Wnt activation promotes mesoderm formation, but subsequent Wnt inhibition is required for cardiac mesoderm specification and progression to cardiomyocytes. This compound enables precise temporal control over this switch from Wnt activation to inhibition, allowing researchers to mimic the natural developmental sequence of cardiac differentiation in vitro. This staged modulation is essential for achieving high-purity cardiomyocyte populations from pluripotent stem cells. [3]
Figure 1: Mechanism of this compound action in inhibiting Wnt signaling pathway. This compound specifically targets porcupine (Porcn), preventing Wnt ligand palmitoylation and subsequent secretion, thereby blocking Wnt pathway activation.
The following protocol outlines the temporal sequence for cardiac differentiation using the GiWi method (GSK-3 inhibition followed by Wnt inhibition), optimized for 96-well microplates or larger formats: [4]
Day -3: Cell Seeding and Preparation
Day 0: Mesoderm Induction
Day 2: Medium Exchange
Day 3: Cardiac Progenitor Specification
Day 5: Medium Exchange
Day 7 Onwards: Cardiomyocyte Maturation
Table 1: Key Markers During Cardiomyocyte Differentiation Timeline
| Differentiation Day | Stage | Key Markers | Small Molecule Treatment |
|---|---|---|---|
| Day 0 | Pluripotency | NANOG, POU5F1 | CHIR99021 (6-8 μM) |
| Day 3 | Mesoderm | MESP1, MIXL1, T | None |
| Day 5 | Cardiac Progenitor | ISL1, NKX2-5, TEMEM88 | This compound (2-5 μM) |
| Day 10-15 | Committed Cardiomyocyte | TNNT2, MYH6, MYL7 | None |
| Day 30+ | Maturing Cardiomyocyte | MYH7, HOPX | None |
Figure 2: Cardiomyocyte differentiation workflow showing key developmental transitions and temporal application of small molecules. This compound is applied during the critical cardiac progenitor specification phase.
Recent research has demonstrated that a reseeding approach at the cardiac progenitor stage can significantly improve cardiomyocyte purity. This technique involves detaching and reseeding progenitors between the EOMES+ mesoderm and ISL1+/NKX2-5+ cardiac progenitor stages, resulting in 10-20% absolute improvement in cardiomyocyte purity without negatively affecting contractility, sarcomere structure, or CM number. [3]
The optimal reseeding ratio identified was 1:2.5 (initial differentiation surface area to reseeded surface area), which increased cTnT+ purity by approximately 12% while maintaining cardiomyocyte numbers comparable to control differentiations. Higher reseeding ratios (1:5 and 1:10) further increased purity but significantly reduced total cardiomyocyte yield. This approach also enables transition to defined extracellular matrices, including fibronectin, vitronectin, and laminin-111, all of which supported hPSC-derived EOMES+ mesoderm and ISL1+/NKX2-5+ cardiac progenitor differentiation to cardiomyocytes. [3]
Initial Cell Density and Confluency: The optimal confluency for initiating differentiation is 60-70%. Lower confluency (30-40%) results in poor differentiation efficiency, while higher confluency (80-90%) increases non-cardiomyocyte differentiation. The ideal seeding density is 2.4 × 10^4 cells/cm² for both hESCs and hiPSCs. [4]
CHIR99021 Concentration Optimization: The appropriate CHIR99021 concentration must be empirically determined for each cell line. hESCs typically require 8 μM, while hiPSCs often need 6 μM. Deviation from optimal concentrations without reciprocal adjustment for confluency results in either increased cell death or low differentiation efficiency. [4]
This compound Timing and Concentration: The window for this compound application is critical. Addition at 72 hours post differentiation induction for a 48-hour exposure at 2-5 μM concentration consistently yields high-purity cardiomyocytes. Earlier addition can disrupt mesoderm formation, while later addition reduces cardiomyocyte yield.
Matrix Selection: Geltrex provides a consistent substrate for cardiac differentiation, though the reseeding approach enables successful differentiation on defined matrices including fibronectin, vitronectin, and laminin-111 for improved reproducibility. [3]
This compound (CAS Number: 686770-61-6) is a selective inhibitor of Wnt processing and secretion with an IC50 of 27 nM against porcupine (Porcn). The compound also demonstrates ATP-competitive CK1δ inhibitor activity with an IC50 of 40 nM for the gatekeeper mutant M82FCK1δ. The molecular weight is 466.60 g/mol with the chemical formula C22H18N4O2S3. [1]
For stock solution preparation:
For working concentrations in cell culture:
Each batch of this compound should be validated for functionality using a standardized differentiation protocol with a reference hPSC line. Key quality metrics include:
Table 2: this compound Concentration and Effects in Different Cell Systems
| Cell Type | Concentration Range | Primary Effect | Application Context |
|---|---|---|---|
| hPSCs | 2-5 μM | Cardiac specification | Cardiomyocyte differentiation |
| MSCs | 5 μM | Cardiomyogenic induction | Pre-conditioning for therapy |
| Cancer Cell Lines | 1.9-8.96 μM | Anti-proliferative | Wnt pathway studies |
| In Vivo Models | Varies by system | Wnt pathway modulation | Developmental studies |
This compound-derived cardiomyocytes have shown significant potential for cell-based therapies for myocardial infarction. Studies demonstrate that high-purity cardiomyocyte formulations (≥70% cTnT+) improve contractility in vitro and in vivo following transplantation. The development of cryopreservation protocols for cardiac progenitors treated with this compound enables the storage of large batches of CM-fated progenitors for on-demand cardiomyocyte production, facilitating quality control and clinical translation. [3]
The therapeutic application of this compound extends beyond pluripotent stem cell differentiation. Research has demonstrated that pre-conditioning mesenchymal stem cells (MSCs) with IWP-4 (a related Porcn inhibitor) promotes their differentiation into cardiac progenitor cells and improves their therapeutic efficacy in a rat myocardial infarction model. IWP-4 treated MSCs transplanted in vivo improved cardiac function by enhancing cell homing, survival, and differentiation at the infarcted region, increased left ventricular wall thickness, and reduced infarct size. [5]
The 96-well microplate differentiation format using this compound enables high-throughput generation of functional cardiomyocytes for drug screening and disease modeling. This platform allows increased inter-experimental replicates, reducing the impact of heterogeneity and improving reproducibility. The resulting cardiomyocytes express cardiac specific markers at transcriptional and protein levels and exhibit appropriate electrophysiological properties, making them suitable for mechanistic studies of disease and safety pharmacology. [4]
This compound has established itself as a critical component in robust protocols for differentiating human pluripotent stem cells into functional cardiomyocytes. Through its specific inhibition of porcupine and subsequent blockade of Wnt ligand secretion, this compound enables precise temporal control over cardiac differentiation, yielding cardiomyocyte populations with purity exceeding 80% in optimized systems. The continued refinement of this compound application protocols, including reseeding strategies and defined culture matrices, promises to further enhance reproducibility and scalability of cardiomyocyte production for therapeutic applications, disease modeling, and drug development.
This compound (Inhibitor of Wnt Production-2) is a small molecule inhibitor of the Wnt signaling pathway that plays a critical role in directing human pluripotent stem cells (hPSCs) toward cardiac fate. During embryonic development, cardiomyogenesis follows a biphasic Wnt regulation pattern, requiring initial activation followed by timely inhibition. This compound specifically targets Porcupine, an enzyme essential for Wnt ligand secretion, thereby enabling precise control over this crucial signaling pathway. The compound has become an indispensable tool in both research and therapeutic applications for generating human cardiomyocytes (CMs) from hPSCs, offering advantages over recombinant factors in terms of cost-effectiveness, batch consistency, and precise temporal control.
The integration of this compound into cardiac differentiation protocols has significantly advanced the production of hPSC-derived cardiomyocytes (hPSC-CMs) for various applications including drug screening, disease modeling, toxicity testing, and regenerative medicine. Current research focuses on optimizing this compound application parameters such as timing, concentration, and duration to maximize cardiac differentiation efficiency while minimizing line-to-line and batch-to-batch variability. This document provides comprehensive application notes and detailed protocols for implementing this compound in hPSC cardiac differentiation workflows.
This compound functions as a potent and selective inhibitor of Porcupine (PORCN), an endoplasmic reticulum membrane-bound O-acyltransferase that mediates Wnt ligand palmitoylation—a essential post-translational modification required for Wnt secretion and activity. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby preventing autocrine and paracrine Wnt signaling. This mechanism differs from other Wnt inhibitors such as IWR-1 (which stabilizes Axin) or XAV939 (which inhibits tankyrase), making this compound particularly effective in systems where Wnt ligands rather than intracellular effectors drive signaling.
caption: Figure 1. This compound inhibition of Wnt signaling pathway during cardiac differentiation.
Cardiac differentiation from hPSCs recapitulates the biphasic Wnt regulation observed during embryonic heart development. The widely adopted GiWi protocol utilizes initial Wnt activation (typically via GSK3β inhibition by CHIR99021) followed by Wnt inhibition (via this compound) to direct cardiac mesoderm specification. During the initial primitive streak-like priming phase, Wnt activation promotes formation of mesendodermal progenitors. Subsequent Wnt inhibition by this compound during the cardiac progenitor specification phase promotes cardiac mesoderm formation while suppressing alternative lineages, particularly paraxial mesoderm fates that would give rise to skeletal muscle, bone, and cartilage.
Table 1: Key Markers During Cardiac Differentiation with this compound
| Differentiation Stage | Timing | Key Markers | Biological Process |
|---|---|---|---|
| Pluripotent State | Day -3 to 0 | OCT4, NANOG, SSEA4 | Pluripotency maintenance |
| Primitive Streak/Mesendoderm | Day 1-2 | Brachyury, MIXL1, EOMES | Gastrulation, EMT |
| Cardiac Mesoderm | Day 3-5 | KDR, PDGFRα, ROR1, CD13 | Cardiac lineage specification |
| Cardiac Progenitors | Day 5-7 | ISL1, NKX2-5, GATA4, MEF2C | Cardiac commitment |
| Differentiated Cardiomyocytes | Day 10-12 | cTnT, MHC, MLC2v, α-actinin | Terminal differentiation |
Research has identified ROR1 and CD13 as superior surrogate markers for predicting cardiac differentiation efficiency as early as 72 hours of differentiation, with their combination providing robust correlation with final CM content [1]. The expression of these markers is significantly enhanced by proper this compound application timing.
This protocol describes cardiac differentiation of hPSCs in 2D monolayer culture using defined extracellular matrix substrates and chemically defined media, suitable for laboratory-scale production and research applications.
hPSC Culture and Preparation (Days -3 to 0)
Initiation of Differentiation (Day 0)
Wnt Inhibition with this compound (Day 1-3)
Medium Refreshment (Day 3)
Metabolic Selection (Day 5 onward)
Harvesting and Analysis (Day 10-15)
This protocol describes the large-scale production of hPSC-CMs in suspension culture using stirred-tank bioreactors, enabling clinical-scale manufacturing of cardiomyocytes.
hPSC Expansion in Suspension (Days -5 to -1)
Differentiation Initiation (Day 0)
Early Wnt Inhibition (Day 1)
Medium Exchange and Continuation (Day 3)
Maturation and Harvest (Day 7 onward)
The timing and concentration of this compound application are critical parameters significantly impacting differentiation efficiency. Systematic optimization studies have revealed substantial variability in optimal parameters across different hPSC lines.
Table 2: Optimization of this compound Timing and Concentration in Cardiac Differentiation
| Cell Line | This compound Timing (Days) | This compound Concentration (µM) | CM Purity (% cTnT+) | Key Findings |
|---|---|---|---|---|
| HES3 (hESC) | 1-3 | 5 | 75-90% | Early inhibition essential for high efficiency |
| HSC-iPS2 (hiPSC) | 1-3 | 5 | >75% | Without early inhibition: <1.5% CMs [1] |
| WTC11 (hiPSC) | 3-5 | 2-5 | 50-70% | Standard protocol timing |
| Multiple Lines | 1-3 vs 3-5 | 5 | 75% vs 15-18% | Early inhibition superior to late inhibition [1] |
The differentiation platform significantly influences the efficiency, scalability, and functional properties of resulting cardiomyocytes.
Table 3: Comparison of this compound-Based Cardiac Differentiation Across Culture Platforms
| Platform | Scale | CM Purity (% cTnT+) | CM Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| 2D Monolayer | 6-well to 10-layer stacks | 50-99% | ~100 CMs/cm² | Protocol simplicity, high purity potential | [2] [3] |
| 3D Suspension (Spinner) | 100-500 mL | 85-99% | ~1×10^6 CMs/mL | Scalability, controlled environment | [4] [5] |
| Stirred-Tank Bioreactor | 150-2000 mL | >90% | ~1.3×10^9 CMs/2000 mL | Full process control, monitoring, GMP compatibility | [4] |
| Protein-Free Suspension | 150-2000 mL | 85-99% | ~1.3×10^9 CMs/2000 mL | Reduced cost, defined conditions, clinical compatibility | [4] |
Recent advances in protein-free media formulations have enabled the production of >1.3×10^9 CMs in a single 2000 mL bioreactor run, achieving purities of 85-99% while substantially reducing media costs and improving regulatory compliance [4]. These formulations typically utilize RPMI 1640 basal medium supplemented with AA-2P and either Pluronic F-68 or specific polyvinyl alcohols as albumin replacements.
The combination of ROR1 and CD13 provides superior prediction of cardiac differentiation efficiency as early as 72 hours (day 3) [1]. Flow cytometry analysis for these surface markers enables early process quality control and intervention.
Optical metabolic imaging of NAD(P)H and FAD autofluorescence can predict differentiation efficiency with 91% accuracy within 24 hours of initiation [6]. This non-invasive method monitors metabolic shifts toward oxidative metabolism that correlate with successful cardiac differentiation.
Data-driven modeling using random forests and Gaussian process modeling can predict final CM content with 90% accuracy by day 7 and 85% accuracy as early as day 5 [5]. These models utilize process parameters including dissolved oxygen, pH patterns, cell density, aggregate size, and nutrient concentrations.
caption: Figure 2. Experimental workflow for this compound-based cardiac differentiation with quality control checkpoints.
This compound-based cardiac differentiation protocols have enabled numerous advances in cardiovascular research and regenerative medicine. The high efficiency and scalability of these methods support applications in:
Future protocol enhancements focus on further reducing variability through complete chemical definition, improving CM maturation, and enabling cost-effective large-scale production. The integration of continuous process monitoring and advanced quality control methods will be essential for clinical translation and regulatory approval.
This compound (Chemical Abstracts Service No. 686770-61-6) is a potent and selective small molecule inhibitor that targets the Wnt signaling pathway at the level of protein processing and secretion. With a molecular weight of 466.60 g/mol and chemical formula C₂₂H₁₈N₄O₂S₃, this cell-permeant benzothiazole compound specifically inhibits porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) that mediates Wnt protein palmitoylation [1] [2] [3]. This post-translational modification is essential for Wnt ligand secretion and signaling capability, positioning this compound as a valuable research tool for interrogating Wnt-dependent biological processes.
The compound exhibits a dual inhibitory mechanism, primarily functioning as a PORCN inhibitor with an IC₅₀ of 27 nM in cell-free assays, while also demonstrating activity as an ATP-competitive casein kinase 1 delta (CK1δ) inhibitor with an IC₅₀ of 40 nM for the gatekeeper mutant M82FCK1δ [1] [2]. By preventing PORCN-mediated palmitoylation of Wnt proteins, this compound effectively blocks Wnt ligand secretion from producing cells, thereby inhibiting autocrine and paracrine Wnt signaling activation in receiving cells without generally affecting downstream Wnt/β-catenin signaling components once activated [3]. This unique mechanism distinguishes this compound from other Wnt pathway inhibitors that target receptor-level interactions or downstream intracellular signaling events.
Table 1: Comprehensive Summary of this compound Biochemical and Cellular Activity Profiles
| Parameter Type | Specific Target/Context | Value | Experimental System | Citation |
|---|---|---|---|---|
| Biochemical IC₅₀ | PORCN inhibition | 27 nM | Cell-free assay | [1] [2] [4] |
| Biochemical IC₅₀ | CK1δ (M82F mutant) inhibition | 40 nM | Cell-free assay | [1] |
| Functional EC₅₀ | Porcupine-mediated Wnt signaling | 30 nM | Mouse L cells, Topflash reporter (24h) | [2] |
| Functional IC₅₀ | Wnt/β-catenin signaling suppression | 0.157 μM | HEK293T, Super-top flash reporter (22h) | [2] |
| Antiproliferative EC₅₀ | MIAPaCa2 pancreatic cancer cells | 1.9 μM | MTT assay (48h) | [1] [2] |
| Antiproliferative EC₅₀ | SW620 colon cancer cells | 1.9 μM | MTT assay (48h) | [1] [2] |
| Antiproliferative EC₅₀ | PANC1 pancreatic cancer cells | 2.33 μM | MTT assay (48h) | [1] [2] |
| Antiproliferative EC₅₀ | HEK293 embryonic kidney cells | 2.76 μM | MTT assay (48h) | [1] [2] |
| Antiproliferative EC₅₀ | HT-29 colon cancer cells | 4.67 μM | MTT assay (48h) | [1] [2] |
| Working Concentration | Gastric cancer (MKN28) proliferation | 10-50 μM | Cell proliferation assay (4 days) | [5] [4] |
| Working Concentration | Neural crest cell induction | Not specified | hPSC aggregate culture | [6] |
| Working Concentration | Somatic cell nuclear transfer embryos | 5.0 μM | Porcine embryo culture | [7] |
Table 2: Physicochemical Properties and Solubility Profile of this compound
| Property | Specification | Details/Conditions |
|---|---|---|
| Physical Appearance | Solid | White to off-white powder [1] [3] |
| Purity | ≥97% (HPLC) | Determined by analytical HPLC [3] |
| Solubility in DMSO | 2-2.5 mg/mL (4.29-5.36 mM) | Hygroscopic DMSO affects solubility; use newly opened aliquots [1] [3] |
| Solubility in DMF | 12.5 mg/mL (26.79 mM) | Requires ultrasonic treatment and warming to 60°C [1] |
| Aqueous Solubility | Insoluble in H₂O or EtOH | Requires appropriate solvent systems for cellular applications [4] |
| Storage Conditions | -20°C (powder) | Protect from light; stable for at least 3 years as powder [1] [3] |
| Stability in Solution | 6 months at -80°C, 1 month at -20°C | Aliquot stock solutions to avoid freeze-thaw cycles [1] |
This compound has emerged as a critical regulator of stem cell fate decisions and differentiation processes, particularly in the context of modulating Wnt signaling pathways that control pluripotency and lineage specification. In human pluripotent stem cell (hPSC) systems, this compound has been employed to investigate the role of Wnt signaling in neural crest cell (NCC) induction, where treatment with this inhibitor demonstrated the essential nature of aggregate-intrinsic WNT signals for the spontaneous induction of NCC-like cells from hPSC-derived aggregates [6]. This application highlights how this compound serves as a valuable tool for dissecting the temporal requirements for Wnt signaling in developmental processes.
The compound has also proven instrumental in directing differentiation toward specific lineages, particularly in cardiovascular research. Multiple studies have documented the effectiveness of this compound in promoting cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt signaling at critical developmental timepoints [8]. Furthermore, this compound has been shown to suppress self-renewal of mouse embryonic stem cells and support their conversion to epiblast-like stem cells, while also inhibiting the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the fundamental importance of Wnt signaling in these stem cell populations [8].
In oncological research, this compound has been extensively utilized to investigate the functional contributions of Wnt signaling to cancer pathogenesis, particularly in malignancies driven by autocrine or paracrine Wnt activation. In gastric cancer research, treatment of MKN28 cells with this compound (10-50 μM for four days) significantly suppressed proliferation, migration, and invasion while elevating caspase 3/7 activity, indicating induction of apoptosis [5] [4]. These phenotypic effects were mechanistically linked to downregulation of Wnt/β-catenin pathway transcriptional activity and reduced expression of downstream target genes, including C-MYC, CCND1 (cyclin D1), and BIRC5 (survivin) [5].
The antiproliferative efficacy of this compound has been demonstrated across diverse cancer cell lineages, with particular potency in pancreatic cancer models (EC₅₀ values of 1.9-2.33 μM in MIAPaCa2 and PANC1 cells) and colon cancer systems (EC₅₀ of 1.9-4.67 μM in SW620 and HT-29 cells) [1] [2]. These findings underscore the therapeutic relevance of PORCN inhibition as a strategy for targeting Wnt-driven malignancies and position this compound as a valuable tool compound for preclinical validation of Wnt pathway dependencies in cancer models.
The critical role of Wnt signaling in embryonic development has been extensively probed using this compound as an experimental tool. In porcine somatic cell nuclear transfer (SCNT) embryos, this compound treatment at 5.0 μM effectively inactivated the Wnt signaling pathway in blastocysts, reflected by reduced expression of key downstream targets including c-Myc and peroxisome proliferator-activated receptor δ [7]. Importantly, this study demonstrated that blastocyst hatching was impaired by this compound treatment, highlighting the essential nature of Wnt signaling for proper embryonic development [7]. These findings provide insights into the molecular constraints on developmental competence in SCNT embryos and underscore the value of this compound for interrogating pathway requirements in embryonic systems.
Stock Solution Preparation:
Working Solution Preparation:
Purpose: To assess the anti-proliferative effects of this compound on Wnt-dependent cancer cell lines.
Materials:
Procedure:
Key Considerations:
Purpose: To inhibit Wnt signaling during stem cell differentiation to direct lineage specification.
Materials:
Procedure:
Key Considerations:
Figure 1: Molecular Mechanism of this compound Action in the Wnt Signaling Pathway. This compound specifically inhibits PORCN, a membrane-bound O-acyltransferase that mediates Wnt protein palmitoylation. This inhibition prevents proper Wnt ligand processing and secretion, thereby blocking autocrine and paracrine Wnt pathway activation in receiving cells [1] [2] [3].
Figure 2: Experimental Workflow for this compound Applications. This flowchart outlines key steps in designing experiments with this compound, highlighting critical optimization parameters and application-specific endpoints commonly assessed in Wnt pathway inhibition studies.
Concentration Optimization: While this compound exhibits potent biochemical activity at nanomolar concentrations (IC₅₀ = 27 nM), functional cellular assays typically require higher concentrations (low micromolar range) to achieve effective pathway inhibition [1] [2]. This discrepancy may reflect cellular uptake limitations or compensatory mechanisms. We recommend conducting dose-response studies for each new application, with initial testing spanning 0.1-50 μM concentrations.
Temporal Considerations: The timing of this compound application is critical for achieving desired biological effects, particularly in differentiation protocols where Wnt signaling may have stage-specific functions [6]. In neural crest cell induction from hPSCs, for example, early application (day 1) potently suppressed NCC marker expression, while later application had diminished effects [6]. Similarly, in cardiomyocyte differentiation protocols, precise temporal windows for Wnt inhibition are essential for efficient lineage specification [8].
Validation of Pathway Inhibition: Appropriate validation of Wnt pathway inhibition should include assessment of downstream targets such as AXIN2 expression (a canonical Wnt target gene), phosphorylation status of LRP6 coreceptor, and nuclear localization of β-catenin [5] [2]. For PORCN-specific effects, monitoring of Wnt ligand secretion or palmitoylation status provides direct confirmation of target engagement.
Limited Efficacy: If this compound demonstrates limited biological activity despite appropriate concentrations, consider whether the biological system depends primarily on Wnt ligand production versus downstream pathway activation. This compound specifically targets Wnt-producing cells and may have limited efficacy in systems with constitutive downstream Wnt pathway activation [3].
Solubility Limitations: For applications requiring higher working concentrations, consider using DMF as a solvent alternative (up to 12.5 mg/mL with warming and sonication) [1]. Always include vehicle controls matched for solvent concentration.
Cell Line Variability: Response to this compound may vary significantly between cell lines due to differences in Wnt pathway dependency, expression of drug transporters, or metabolic activity. Always establish cell line-specific dose-response relationships rather than extrapolating from previously tested lines.
This compound represents a valuable research tool for specifically inhibiting Wnt ligand production and secretion through its targeted action on the PORCN acyltransferase. Its well-characterized mechanism, reproducible activity profile, and versatility across diverse experimental systems make it particularly useful for investigating Wnt pathway functions in development, stem cell biology, and disease pathogenesis. The protocols and guidelines presented here provide researchers with a framework for implementing this compound in their experimental systems, with appropriate considerations for compound handling, assay optimization, and validation of pathway modulation. As research into Wnt signaling continues to expand, this compound remains a critical component of the chemical biology toolkit for dissecting this fundamental signaling pathway.
The table below outlines the key chemical and physical properties of this compound for laboratory use.
| Property | Details |
|---|---|
| CAS Number | 686770-61-6 [1] [2] [3] |
| Molecular Formula | C₂₂H₁₈N₄O₂S₃ [2] [3] [4] |
| Molecular Weight | 466.6 g/mol [2] [3] [4] |
| Purity | ≥97% to ≥99% (HPLC) [1] [3] [5] |
| Physical Form | Off-white to white powder [1] [3] [5] |
This compound works by selectively inhibiting the processing and secretion of Wnt proteins, which are crucial for cell signaling.
As shown in the diagram, this compound directly targets and inactivates Porcn, a membrane-bound O-acyltransferase (MBOAT) [1] [2] [6]. Porcn is responsible for adding a essential palmitoyl group to Wnt proteins (a process called palmitoylation) [1] [7]. By inhibiting Porcn, this compound prevents this crucial lipid modification, which subsequently blocks the secretion of mature Wnt proteins from the cell [1] [6] [8]. Consequently, Wnt signaling is effectively suppressed.
This compound is a powerful tool for manipulating Wnt signaling in research, with an IC₅₀ (half-maximal inhibitory concentration) of 27 nM for inhibiting Wnt processing and secretion [2] [6] [4]. Its key applications include:
Proper handling is crucial for maintaining the stability and efficacy of this compound.
Here are detailed methodologies for two common applications of this compound.
This protocol promotes the generation of cardiomyocytes by temporally modulating the Wnt/β-catenin pathway [2] [4].
Key Steps:
This protocol is used to assess the anti-proliferative effects of this compound, for example, in gastric cancer MKN28 cells [7].
Key Steps:
The table below consolidates key quantitative information for this compound.
| Parameter | Value / Condition | Context / Notes |
|---|---|---|
| IC₅₀ (Wnt Secretion) | 27 nM | Cell-free assay [2] [6] [8] |
| IC₅₀ (CK1δ) | 40 nM | Gatekeeper mutant M82FCK1δ [6] [8] |
| Solubility in DMSO | 2 - 5 mg/mL ~4 - 10 mM | May require gentle warming to 37°C [1] [3] [4] | | Working Concentration (Cardiomyocyte Differentiation) | 2 - 5 µM | In cell culture medium [2] [4] | | Working Concentration (Anti-proliferation in Cancer Cells) | 1.9 - 50 µM | Varies by cell line; 48-96 hour treatment [6] [8] [7] | | Storage (Powder) | 2-8°C or -20°C | Desiccated, protected from light [1] [2] [3] | | Storage (Stock Solution) | -20°C | Stable for up to 3-6 months; avoid repeated freeze-thaw cycles [1] [3] [6] |
The following table summarizes the standard protocol for preparing a 5 mM IWP-2 stock solution, based on a detailed 2025 protocol [1].
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMSO [1] |
| Target Concentration | 5 mM [1] |
| Recommended Mass | 10 mg [1] |
| Volume of Solvent | 8.573 mL [1] |
| Storage Temperature | -20°C [1] |
| Shelf Life | Up to 1 year [1] |
| Aliquot Advice | 20 µL portions to avoid freeze-thaw cycles [1] |
Critical Notes for Preparation
This compound is a potent small-molecule inhibitor that targets the Wnt signaling pathway by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase in the endoplasmic reticulum [2] [3] [4]. PORCN is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their secretion and activity [2] [4]. By inhibiting PORCN, this compound effectively blocks the production and secretion of all Wnt ligands, thereby disrupting Wnt signaling [3].
This mechanism is leveraged in diverse research areas, from promoting stem cell differentiation to inhibiting cancer cell growth.
This protocol outlines the use of this compound in a key step to generate cardiomyocytes, adapted from a 2025 method for producing engineered heart tissues [1].
Workflow Overview:
Materials
Procedure
This protocol is adapted from a 2013 study investigating this compound in gastric cancer [2] [4].
Materials
Procedure
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate in stock solution | Water absorption from air by DMSO; cold temperature. | Warm vial at 37°C and vortex; use fresh, anhydrous DMSO for new stocks [4]. |
| Loss of activity in cell assays | Repeated freeze-thaw cycles; degraded stock. | Use single-use aliquots; do not use if storage time exceeds 1 year [1]. |
| High cytotoxicity | Contaminated stock; incorrect concentration. | Ensure sterile technique; verify concentration calculations and dilution accuracy. |
| Inconsistent experimental results | Variable cell seeding density; improper timing of addition. | Standardize cell culture protocols; adhere strictly to differentiation timelines. |
This compound is a potent small molecule inhibitor that targets the Wnt signaling pathway, a crucial system regulating embryonic development, tissue homeostasis, and cellular processes. As a selective porcupine (Porcn) inhibitor, this compound specifically blocks Wnt protein palmitoylation, an essential post-translational modification required for Wnt secretion and activity. With an IC₅₀ of 27 nM in cell-free assays, this compound demonstrates high potency in disrupting Wnt processing and secretion without generally affecting downstream Wnt/β-catenin signaling components [1]. This molecular specificity makes this compound an invaluable research tool for investigating Wnt-dependent biological processes and developing potential therapeutic strategies for cancers and regenerative medicine applications.
The molecular structure of this compound (C₂₂H₁₈N₄O₂S₃) confers its biological activity, with a molecular weight of 466.6 daltons [1]. Chemically identified as N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, this compound appears as a powder with limited solubility in aqueous solutions but good solubility in DMSO (2 mg/mL, equivalent to 4.29 mM) [2]. Proper storage at -20°C in desiccated conditions is recommended to maintain stability over extended periods. Beyond its primary action on Porcn, this compound also specifically inhibits casein kinase 1δ (CK1δ) with an IC₅₀ of 40 nM, adding another dimension to its mechanism of Wnt pathway modulation [1].
The differentiation of human induced pluripotent stem cells (hiPSCs) into functional cardiomyocytes represents one of the most significant applications of this compound in regenerative medicine. The established protocol follows a temporally precise regimen of Wnt pathway activation and inhibition to mimic developmental cardiacogenesis:
Day 0: Plate hiPSCs at optimal density (2.4×10⁴ cells/cm²) on Matrigel-coated surfaces in Essential 8 Medium [3]. Allow cells to reach 60-70% confluency within 2-3 days, as confluency significantly impacts differentiation efficiency.
Day 1: Initiate differentiation by replacing medium with RPMI 1640 containing B27 supplement (without insulin) and 8 µM CHIR99021 (a GSK-3β inhibitor that activates Wnt signaling) for 24 hours [4].
Day 2: Replace with fresh RPMI/B27 without insulin for 48 hours. During this period, mesodermal commitment occurs with characteristic upregulation of MESP1, MIXL1, and T brachyury transcription factors [3].
Day 4: Add 5 µM this compound in RPMI/B27 without insulin for 48 hours to inhibit Wnt signaling precisely during cardiac progenitor specification [4]. This temporal switch from Wnt activation to inhibition is critical for successful cardiomyocyte differentiation.
Day 6 onwards: Maintain cells in RPMI/B27 with insulin, replacing medium every 2-3 days. Spontaneous contractions typically appear by days 7-9, with mature cardiomyocytes evident by day 12 [3].
This protocol consistently generates cultures with >90% cardiac troponin T (TNNT2)-positive cells containing highly organized sarcomeres, demonstrating its remarkable efficiency [4]. The resulting cardiomyocytes express characteristic markers including TNNT2, MYH6, MYL7, TBX5, and exhibit functional properties such as calcium cycling and electrophysiological responses.
For large-scale therapeutic applications, researchers have adapted the 2D monolayer protocol to 3D suspension bioreactor cultures with minimal batch-to-batch variations. The combinatorial use of this compound with XAV939 (a tankyrase inhibitor that also modulates Wnt signaling) and continuous ascorbate supplementation throughout differentiation significantly enhances protocol robustness [4]. This optimized approach yields approximately 0.5 million cardiomyocytes per cm² in 2D cultures and an average of 72 million cells per 100 mL bioreactor suspension culture without continuous perfusion [4]. The reduced sensitivity to initial seeding density variations makes this protocol particularly valuable for standardized production of clinical-grade cardiomyocytes.
Table 1: this compound Treatment in Cardiomyocyte Differentiation
| Parameter | Specifications | Experimental Outcomes |
|---|---|---|
| Optimal concentration | 5 µM | High purity TNNT2+ cells (>90%) |
| Treatment timing | Days 4-6 of differentiation (48 hours) | Proper cardiac progenitor specification |
| Key markers | MESP1, ISL1, NKX2-5, TNNT2 | Stage-specific progression |
| Functional results | Spontaneous contractions by day 7-9 | Electrophysiological competence |
| Scalability | Adaptable to 3D bioreactors | 72 million cells/100 mL average yield |
This compound plays a pivotal role in differentiating human pluripotent stem cells (PSCs) into trophoblast stem cells (TSCs), which can subsequently give rise to syncytiotrophoblasts (STB) and extravillous trophoblasts (EVT). This application provides valuable models for studying human placental development and pregnancy disorders:
Day 0: Begin with primed human PSCs (either embryonic or induced pluripotent stem cells) adapted to StemFlex media or mTeSR Plus on Geltrex-coated plates [5].
Induction: Treat PSCs with a combination of Bone Morphogenetic Protein-4 (BMP4) and This compound to induce trophectoderm (TE) lineage specification. The concentration of this compound typically ranges from 2-5 µM, based on similar applications [5].
Duration: The differentiation to TE-like cells requires 5 days of continuous treatment, resulting in a pure population of cells with characteristic "cobblestone" morphology and over 80% EGFR positivity [5].
Conversion to TSCs: Transfer the TE-like cells to "iCTB Complete Medium" (containing growth factors and additional inhibitors) to establish self-renewing TSC-like cells [5].
Terminal differentiation: Differentiate TSCs into either STB or EVT lineages using specific differentiation protocols, with EVT differentiation requiring fibronectin-coated surfaces and specialized medium [5].
This protocol successfully generates trophoblast cells capable of terminal differentiation into both STB and EVT lineages, enabling studies of lineage-specific defects in pregnancy disorders. The use of patient-derived iPSCs with this protocol offers unique opportunities to investigate mutation-associated imprinting disorders and epigenetic abnormalities linked to adverse pregnancy outcomes [5].
Table 2: this compound in Stem Cell Differentiation Protocols
| Application | Concentration | Treatment Duration | Key Outcomes |
|---|---|---|---|
| Cardiomyocyte differentiation | 5 µM | 48 hours | >90% TNNT2+ cells with sarcomeric organization |
| Trophoblast differentiation | 2-5 µM (estimated) | 5 days | >80% EGFR+ TE-like cells |
| Cancer studies (Tamoxifen resistance) | 1-10 µM | 48-144 hours (dose-dependent inhibition) | Suppressed proliferation & EMT marker expression |
In cancer research, this compound has demonstrated significant potential for targeting Wnt pathway dysregulation associated with therapeutic resistance. Studies using tamoxifen-resistant (TamR) breast cancer cells have revealed upregulated Wnt signaling as a key mechanism of drug resistance:
Experimental Model: TamR cells were generated by exposing ER-positive MCF7 breast cancer cells to gradually increasing tamoxifen concentrations (0.1 μM to 5.0 μM) over six months [6].
Wnt Pathway Activation: TamR cells exhibit significantly increased Wnt pathway activity compared to parental cells, with upregulated expression of β-catenin-dependent genes (AXIN2, MYC, CSNK1A1) and β-catenin-independent genes (ROR2, JUN), as well as enhanced PORCN expression [6].
This compound Treatment: Application of this compound at varying concentrations (1-10 µM) for 48-144 hours effectively inhibits proliferation of TamR cells and suppresses epithelial-to-mesenchymal transition (EMT) markers [6].
Combinatorial Approaches: The combination of this compound with tamoxifen demonstrates enhanced anti-proliferative effects compared to single-agent treatments, suggesting potential therapeutic strategies for overcoming endocrine resistance [6].
This application highlights this compound's utility not only as a research tool for investigating resistance mechanisms but also as a potential therapeutic agent for treatment-resistant cancers. The ability of this compound to reverse EMT markers (increased VIM, TWIST1, SNAI2; decreased CDH1) further supports its role in targeting the plasticity associated with aggressive cancer phenotypes [6].
Research investigating the role of Wnt signaling in embryonic development has utilized this compound to specifically inhibit pathway activity during critical developmental windows:
Experimental System: Porcine somatic cell nuclear transfer (SCNT) embryos were cultured with this compound to assess the functional importance of Wnt signaling during preimplantation development [7].
Treatment Protocol: Embryos were exposed to this compound throughout in vitro culture from zygote to blastocyst stages [7].
Developmental Impact: this compound treatment significantly impaired blastocyst hatching and downregulated key Wnt target genes including c-Myc and peroxisome proliferator-activated receptor δ (PPARδ) [7].
Developmental Rates: While this compound exposure allowed progression to blastocyst stage, the resulting blastocysts exhibited reduced developmental competence and compromised implantation potential [7].
These findings demonstrate the critical requirement for Wnt signaling during embryonic development and highlight the stage-specific effects of pathway inhibition. The research also provides insights into molecular limitations of SCNT efficiency, with aberrant Wnt signaling potentially contributing to faulty reprogramming [7].
Proper handling and preparation of this compound are essential for experimental reproducibility:
Stock Solution Preparation: Prepare stock solutions in DMSO at 2-10 mM concentration [2]. For higher solubility, warm the tube at 37°C and use brief sonication.
Storage Conditions: Store stock solutions below -20°C in sealed containers for several months. Avoid freeze-thaw cycles by aliquoting stock solutions [2].
Working Solution: Dilute in appropriate culture medium immediately before use. Note that this compound has limited aqueous solubility, so final DMSO concentrations should typically not exceed 0.1-0.5% [2].
Quality Control: Verify compound activity and purity through regular quality control checks. Commercial this compound typically has purity >99% [1].
Dose Titration: While standard concentrations range from 2-10 µM, optimal doses may vary between cell systems. Perform preliminary dose-response experiments for new applications [1] [6].
Temporal Specificity: The timing of this compound administration is critical in differentiation protocols. Small temporal shifts of 12-24 hours can significantly alter outcomes [4] [3].
Cell Density Effects: Differentiation efficiency can be influenced by initial cell density, particularly in stem cell applications. Optimize seeding density for specific cell lines [3].
Validation Methods: Confirm this compound activity through downstream markers such as decreased AXIN2 expression, reduced phospho-LRP6, or inhibition of Wnt-responsive reporter genes [1] [6].
This compound serves as a versatile and potent inhibitor of Wnt signaling through its specific action on porcupine-mediated Wnt palmitoylation. Its applications span directed differentiation of stem cells into cardiomyocytes and trophoblasts, investigation of cancer resistance mechanisms, and study of embryonic development processes. The consistent effectiveness of this compound across these diverse biological systems underscores the fundamental importance of tightly regulated Wnt signaling in cellular homeostasis and disease pathogenesis.
The standardized protocols presented herein provide researchers with robust methodologies for implementing this compound in their experimental systems, with particular attention to critical parameters such as concentration, treatment duration, and temporal specificity. As research advances, this compound continues to offer valuable insights into Wnt-mediated processes and holds promise for developing novel therapeutic approaches for regenerative medicine and oncology.
The Wnt signaling pathway represents one of the most evolutionarily conserved developmental pathways, playing crucial roles in cell fate determination, tissue homeostasis, and regeneration. The strategic combination of IWP-2 (Inhibitor of Wnt Production-2) and CHIR99021 has emerged as a powerful experimental approach for precise temporal control of Wnt signaling in various biological systems. This compound acts as a potent inhibitor of porcupine (PORCN), an enzyme essential for Wnt ligand processing and secretion, thereby blocking both autocrine and paracrine Wnt signaling. In contrast, CHIR99021 functions as a highly selective inhibitor of glycogen synthase kinase-3 (GSK-3), leading to stabilization and nuclear accumulation of β-catenin, effectively activating canonical Wnt signaling. The complementary mechanisms of these small molecules enable researchers to precisely manipulate the Wnt pathway both spatially and temporally, making them invaluable tools for directed differentiation of stem cells, tissue engineering, and regenerative medicine applications.
The therapeutic and experimental relevance of these compounds spans multiple disciplines, from developmental biology to drug discovery. By understanding their specific mechanisms and optimal application contexts, researchers can design more robust experiments with improved reproducibility. These application notes provide comprehensive protocols and data analysis frameworks for implementing this compound and CHIR99021 in various experimental systems, with particular emphasis on their coordinated use in complex differentiation paradigms and tissue regeneration models.
The canonical Wnt pathway operates through a sophisticated regulatory mechanism centered on β-catenin stability and nuclear translocation. Under basal conditions, cytoplasmic β-catenin is constantly phosphorylated by a destruction complex that includes GSK-3β, AXIN, and APC, targeting it for proteasomal degradation. When Wnt ligands bind to Frizzled receptors and LRP co-receptors, they initiate a signaling cascade that disrupts this destruction complex, allowing β-catenin to accumulate and translocate to the nucleus where it partners with TCF/LEF transcription factors to activate target gene expression.
CHIR99021 mechanism: As a highly selective GSK-3α/β inhibitor, CHIR99021 binds to the ATP-binding pocket of GSK-3, preventing phosphorylation of β-catenin and subsequent degradation. This results in stabilized β-catenin that translocates to the nucleus and activates Wnt-responsive genes, mimicking canonical Wnt activation without requiring exogenous Wnt ligands. CHIR99021 exhibits exceptional selectivity for GSK-3 over other kinases, with an IC50 of approximately 10 nM for GSK-3β and 6.7 nM for GSK-3α, making it significantly more specific than earlier generation inhibitors like BIO.
This compound mechanism: This small molecule inhibitor targets PORCN, a membrane-bound O-acyltransferase located in the endoplasmic reticulum that mediates palmitoylation of Wnt ligands—a critical post-translational modification necessary for Wnt secretion and activity. With an IC50 of 27 nM against PORCN, this compound effectively blocks Wnt ligand secretion, preventing both autocrine and paracrine Wnt signaling. This makes it particularly valuable for studying endogenous Wnt signaling or creating Wnt-free environments during specific differentiation stages.
Figure 1: Wnt Signaling Pathway and Mechanism of CHIR99021 and this compound. CHIR99021 (green) activates Wnt signaling by inhibiting GSK-3β, preventing β-catenin degradation. This compound (blue) blocks Wnt secretion by inhibiting PORCN, reducing autocrine/paracrine Wnt signaling.
The sequential application of CHIR99021 followed by this compound has become a cornerstone methodology for efficient cardiac differentiation of human pluripotent stem cells (hPSCs). This approach leverages the fundamental role of Wnt signaling in cardiac development, where initial activation promotes mesoderm formation followed by inhibition that drives cardiac specification.
Protocol optimization: Multiple studies have demonstrated that the temporal dynamics of Wnt modulation significantly impact both differentiation efficiency and cardiomyocyte maturation [1]. The "2 + 2 + 2" protocol (2 days CHIR99021 → 2 days media only → 2 days this compound) has proven particularly effective, generating >80% cardiomyocytes with enhanced structural and functional maturation compared to other timing regimens. The specific WNT inhibitors used (this compound alone or in combination with IWR-1-endo or XAV939) showed negligible effects on efficiency, emphasizing that timing rather than inhibitor selection is the critical determinant [1].
Maturation outcomes: Cardiomyocytes derived using optimized sequential CHIR99021/IWP-2 treatment exhibit improved sarcomeric organization, enhanced mitochondrial function, more mature calcium handling properties, and increased expression of genes associated with cardiac maturation compared to those generated with suboptimal timing [1]. This has important implications for applications in disease modeling, drug screening, and potential therapeutic use where adult-like cardiac phenotypes are desirable.
In neural differentiation systems, endogenous Wnt signaling has been identified as a primary source of heterogeneity in human pluripotent stem cell-derived neural progenitor cells (NPCs) and neuronal cultures [2]. The presence of varying Wnt signaling levels within NPC populations correlates with distinct anterior-posterior identities, with high-Wnt-signaling cells adopting posterior fates (hindbrain/spinal cord) and low-Wnt-signaling cells adopting anterior fates (forebrain).
Neural patterning control: Application of this compound during neural differentiation reduces endogenous Wnt signaling heterogeneity, promoting uniform anterior neural fates (forebrain identities) [2]. Conversely, CHIR99021 treatment promotes posterior fates, enabling the generation of regionally specific neuronal populations. This patterning approach allows for the production of more homogeneous neuronal cultures suitable for region-specific disease modeling and developmental studies.
Transcriptional profiling: RNA sequencing of NPCs with high versus low Wnt signaling activity revealed distinct transcriptional profiles, with Wnt-active cells showing elevated expression of posterior markers (HOX genes, GBX2, IRX3) while Wnt-inactive cells expressed anterior markers (FOXG1, DLX2, LHX2) [2]. This molecular characterization provides a foundation for understanding how Wnt modulation directs regional identity in neural cultures.
The effects of Wnt modulation using CHIR99021 and this compound demonstrate striking context-dependent outcomes in limbal epithelial stem cell cultures, with opposite effects observed in explant versus isolated cell culture systems [3]. This highlights the importance of considering cellular context and culture environment when applying these compounds.
Explant culture systems: In limbal explant cultures, this compound treatment increased stem/progenitor cell markers (p63α and ABCG2) and clonogenic capacity, while CHIR99021 reduced growth rate and stemness markers [3]. This suggests that Wnt inhibition preserves progenitor characteristics in niche-supported dense cultures, making this compound valuable for expanding transplantable limbal epithelial sheets for treating limbal stem cell deficiency.
Isolated cell cultures: In contrast, isolated limbal epithelial cells grown in low-calcium medium showed opposite responses, with CHIR99021 enhancing and this compound reducing stem/progenitor characteristics [3]. These divergent outcomes underscore how the same signaling pathway can have context-dependent effects, possibly due to differences in cell density, cell-cell contacts, or niche interactions.
The Wnt pathway plays a pivotal role in mammalian limb development and regeneration, with CHIR99021 demonstrating promising effects in promoting digit tip regeneration in ex vivo organ culture systems [4] [5]. Amputated mouse digit tips from E18.5 embryos treated with CHIR99021 (25-30 μg/ml) showed significant tissue regrowth with formation of cartilage-like tissue in the blastema-like mass, while this compound treatment inhibited regeneration.
Molecular analysis: Regenerated tissue in CHIR99021-treated digits showed upregulated expression of β-catenin and Tcf1 genes, along with positive immunohistochemical staining for β-catenin, ACN, Keratin-14, and P63 proteins [4]. Alcian blue staining confirmed the presence of cartilage-like matrix in the regenerated tissue, demonstrating the potential of Wnt activation to promote regenerative outcomes in mammalian systems.
Developmental considerations: The regenerative capacity showed strong developmental stage dependence, with E14.5 and E16.5 digits failing to maintain viability in the organ culture system, while E18.5 digits remained viable and responsive to Wnt modulation [4]. This highlights the importance of developmental stage in regenerative potential.
Wnt signaling plays complex roles in liver homeostasis and injury response, with CHIR99021 and this compound modulating drug-induced liver injury (DILI) through regulation of cytochrome P450 2E1 (CYP2E1) expression [6]. Activation of Wnt signaling with CHIR99021 increased CYP2E1 expression in rat liver epithelial cells, exacerbating acetaminophen-induced cytotoxicity, while this compound treatment reduced CYP2E1 expression and protected against hepatotoxicity.
Table 1: Cardiac Differentiation Protocols Using CHIR99021 and this compound
| Protocol | CHIR99021 Duration | Washout Period | This compound Duration | Differentiation Efficiency | Maturation Characteristics |
|---|---|---|---|---|---|
| 1 + 2 + 2 | Day 0-1 (24 hours) | Day 1-3 (48 hours) | Day 3-5 (48 hours) | Variable across cell lines | Less mature phenotypes |
| 2 + 2 | Day 0-2 (48 hours) | None | Day 2-4 (48 hours) | High efficiency (>85%) | Intermediate maturity |
| 2 + 2 + 2 | Day 0-2 (48 hours) | Day 2-4 (48 hours) | Day 4-6 (48 hours) | High efficiency (>80%) | Enhanced maturation |
Table 2: Comparative Effects of CHIR99021 and this compound Across Biological Systems
| Application | CHIR99021 Effects | This compound Effects | Key Readouts | References |
|---|---|---|---|---|
| Cardiac Differentiation | Promotes mesoderm formation, increases efficiency | Enhances cardiac specification, improves purity | TNNT2+ cells (>80%), sarcomeric organization | [1] |
| Neural Patterning | Promotes posterior fates (hindbrain/spinal cord) | Promotes anterior fates (forebrain) | Regional marker expression (HOX, FOXG1) | [2] |
| Limbal Epithelial Cells | Context-dependent: reduces stemness in explants but enhances in isolated cells | Context-dependent: enhances stemness in explants but reduces in isolated cells | p63α, ABCG2, clonogenic capacity | [3] |
| Digit Tip Regeneration | Promotes blastema formation and cartilage regeneration (25-30 μg/mL) | Inhibits regeneration | Tissue regrowth, cartilage formation, β-catenin expression | [4] [5] |
| Hepatotoxicity | Increases CYP2E1 expression, exacerbates injury | Decreases CYP2E1, protects against injury | ALT/AST levels, apoptosis, CYP2E1 expression | [6] |
Figure 2: Experimental Workflow for this compound and CHIR99021 Applications. The flowchart illustrates key decision points in experimental design, including culture system selection, treatment strategy, and appropriate analysis methods for different applications.
Both CHIR99021 and this compound demonstrate concentration-dependent effects with potential toxicity at higher concentrations. CHIR99021 treatment in limb organ culture systems showed optimal effects at 25-30 μg/mL, with potential adverse effects outside this range [4]. In hepatotoxicity models, CHIR99021 exacerbated acetaminophen-induced injury through CYP2E1 upregulation [6], highlighting the importance of considering pathway crosstalk in experimental systems.
The strategic application of this compound and CHIR99021 provides a powerful approach for modulating Wnt signaling across diverse biological contexts. The sequential application of these compounds has proven particularly valuable in directed differentiation protocols, enabling high-efficiency generation of cardiomyocytes and regionally specific neural populations. The context-dependent effects observed in systems like limbal epithelial cultures highlight the importance of careful experimental design and system-specific optimization.
Future applications of these compounds may expand to include tissue engineering and regenerative medicine approaches, building on promising results in digit tip regeneration models. Additionally, the temporal control afforded by these small molecules makes them ideal tools for studying signaling dynamics in development and disease. As our understanding of Wnt signaling complexity grows, so too will the sophisticated application of these modulation strategies in both basic research and therapeutic development.
IWP-2 is a small molecule inhibitor of the Wnt signaling pathway that specifically targets Porcupine, an enzyme essential for Wnt ligand secretion [1]. In the context of differentiating human induced pluripotent stem cells (hiPSCs) into cardiomyocytes (CMs), it is critically used during the middle stage of a typical "GiWi" protocol to suppress Wnt signaling after its initial activation. This timed inhibition is crucial for steering mesodermal progenitor cells toward a cardiac fate [2] [3]. The transition from laboratory-scale monolayer cultures to scalable, controlled stirred-tank bioreactors (STBRs) introduces complexities such as variability in aggregate size, dissolved oxygen, and nutrient gradients. Utilizing this compound effectively in this dynamic environment is key to achieving high-purity, batch-to-batch consistent cardiomyocytes for therapeutic and drug screening applications [4] [2].
The following diagrams illustrate the core biological process and the corresponding experimental protocol.
This diagram outlines the key stages of the GiWi protocol where small molecules modulate the Wnt pathway to direct cell fate.
This flowchart details the sequential steps for a complete bioreactor differentiation run, highlighting the timing of this compound addition.
The table below consolidates key parameters from established bioreactor differentiation protocols that successfully employ this compound.
| Parameter | Protocol 1 (Theranostics 2019) [2] | Protocol 2 (Stem Cell Reports 2014) [5] | Protocol 3 (Frontiers 2020) [4] |
|---|---|---|---|
| This compound Concentration | 5 µM | 5 µM (or IWR1) | Not specified |
| Timing of Addition | 72 hours post-CHIR | Day 3 of differentiation | Part of a multifactorial process |
| Treatment Duration | 48 hours | 48 hours | Modeled as a key factor |
| Basal Medium | RPMI 1640 + B27 (minus insulin) | Differentiation medium (not specified) | Chemically defined conditions |
| Concurrent Factors | Combined with XAV939 & ascorbate | CHIR concentration critical | Aggregate size, cell density, pH, DO patterns |
| Reported CM Purity | >90% (cTnT+) | Up to 85% (NKX2-5GFP+) | Model predicts >90% purity |
| Bioreactor Scale | 100 mL (non-perfused) | 100 mL stirred tank | Advanced stirred tank |
This protocol is adapted from multiple sources, with critical steps emphasized for robustness [5] [2].
Achieving consistent, high-purity cardiomyocyte differentiation in bioreactors requires careful attention to several interdependent parameters.
| Factor | Consideration & Impact | Recommendation |
|---|---|---|
| CHIR99021 Concentration | Highly cell-line dependent; suboptimal concentration is a major source of variability [5]. | Perform a dose-response screen (e.g., 4-12 µM) in small-scale static cultures before bioreactor runs [5]. |
| Initial Cell Density (BCD) | Impacts autocrine/paracrine signaling (e.g., TGFβ, NODAL); critical during first 24h [4]. | Standardize inoculation density. Data-driven models can predict outcome based on early process features [4]. |
| Aggregate Size | Affects nutrient/waste gradient and differentiation homogeneity [4]. | Control via inoculation density and agitation speed. Aim for a uniform size distribution below 400 µm [5]. |
| Process Monitoring | Online (pH, DO) and offline (glucose, lactate, aggregate size) data are invaluable [4]. | Use multivariate data analysis or machine learning to identify patterns correlating with successful differentiations (>90% CM content) [4]. |
| Protocol Robustness | To reduce batch-to-batch variations, consider combinatorial molecule use. | Co-supplementation with XAV939 (tankyrase inhibitor) and ascorbate throughout differentiation has been shown to enhance robustness and purity to >90% cTnT+ [2]. |
The application of this compound in bioreactor differentiation protocols is a well-established and powerful method for generating human cardiomyocytes at scales relevant for research and therapy. Success hinges on the precise temporal control of the Wnt pathway, moving beyond simple protocol execution to integrated process control. By paying close attention to critical parameters like CHIR99021 concentration, cell density, and aggregate size, and by leveraging advanced monitoring and data modeling, researchers can significantly improve the yield, purity, and consistency of hiPSC-derived cardiomyocytes production.
This compound (Inhibitor of Wnt Production-2) is a selective small molecule inhibitor that targets the membrane-bound O-acyltransferase porcupine (Porcn), effectively preventing a crucial palmitoylation step required for Wnt ligand secretion and activity [1]. This mechanism positions this compound as a powerful chemical tool for modulating Wnt signaling pathways, which play paradoxical yet essential roles in pluripotent stem cell maintenance, reprogramming, and differentiation. Since its discovery, this compound has become an integral component in numerous stem cell protocols, particularly those involving the directed differentiation of pluripotent stem cells toward cardiovascular lineages and the maintenance of primed pluripotent states across various species [2] [3].
The Wnt signaling pathway represents one of the key regulatory systems in stem cell biology, with complex temporal requirements throughout differentiation processes. During cellular reprogramming and differentiation, Wnt inhibition or activation must be precisely timed to achieve desired cellular outcomes. This compound has proven particularly valuable in protocols requiring specific inhibition of Wnt secretion, enabling researchers to precisely control this critical signaling pathway at defined developmental stages [2] [3] [4]. The ability to selectively block Wnt production without affecting other pathways has made this compound superior to alternative Wnt inhibitors in certain applications, especially in the derivation and maintenance of primed pluripotent stem cells and in cardiac differentiation protocols where specific inhibition of Wnt signaling is required after initial mesoderm induction [2].
This compound functions primarily through potent inhibition of porcupine (Porcn), an endoplasmic reticulum-resident membrane-bound O-acyltransferase that catalyzes the palmitoylation of Wnt ligands [1] [3]. This post-translational modification is essential for Wnt ligand secretion and subsequent signaling activity. By preventing Wnt ligand palmitoylation, this compound effectively blocks the secretion of all Wnt proteins from producing cells, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in a cell-non-autonomous manner. This broad-spectrum inhibition of Wnt secretion distinguishes this compound from other Wnt pathway inhibitors that target intracellular components of the signaling cascade [2] [3].
Recent research has revealed that this compound possesses an additional mechanism of action as a selective ATP-competitive inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε) [1]. Structural analyses through molecular modeling and X-ray crystallography have confirmed that this compound binds directly to the ATP binding pocket of CK1δ. This dual activity suggests that the cellular effects of this compound may result from a combination of Wnt pathway inhibition and CK1δ/ε suppression, both of which can influence stem cell fate and pluripotency [1]. This promiscuity should be considered when interpreting results obtained with this compound, as observed phenotypes may not solely result from Wnt pathway inhibition.
Table 1: Molecular Targets and Mechanisms of this compound
| Target | Mechanism of Inhibition | Effect on Signaling Pathways | Cellular Consequences |
|---|---|---|---|
| Porcupine (Porcn) | Prevents Wnt ligand palmitoylation | Blocks secretion of all Wnt ligands | Inhibition of canonical and non-canonical Wnt signaling |
| Casein Kinase 1δ/ε (CK1δ/ε) | ATP-competitive inhibition at catalytic site | Modulates multiple CK1-dependent pathways | Potential effects on Wnt, Hippo, and circadian rhythms |
The field of cellular reprogramming has evolved significantly since Yamanaka's initial discovery that somatic cells can be reprogrammed into induced pluripotent stem cells (iPSCs) using defined transcription factors [5] [6]. More recently, chemical reprogramming approaches have emerged that utilize small molecules instead of genetic factors to induce pluripotency, potentially offering enhanced safety profiles for clinical applications [5] [7]. While newer chemical reprogramming systems have been developed that can generate human pluripotent stem cells in as few as 10 days with 100% success rates across multiple donors [7], this compound continues to play important roles in specialized applications where precise control of Wnt signaling is required.
This compound has demonstrated particular utility in supporting the derivation and maintenance of primed pluripotent stem cells across multiple species. In bovine embryonic stem cells (bESCs), this compound successfully replaced IWR-1 in culture systems to maintain pluripotency, with effectiveness comparable to the original protocol [2]. Similarly, in human pluripotent stem cell cultures, this compound has been employed to suppress spontaneous differentiation and maintain pluripotent states by inhibiting endogenous Wnt signaling, which can drive heterogeneous differentiation propensity in culture [3]. The AIC culture system (Activin-A, this compound, and CHIR99021) represents a sophisticated application where this compound is used in combination with both Wnt activation (CHIR99021) and Activin/Nodal signaling (Activin-A) to maintain human pluripotent stem cells through precise pathway modulation [3]. This system supports efficient single-cell cloning and suspension expansion of high-quality hPSCs, demonstrating the value of balanced pathway regulation in stem cell maintenance.
Table 2: Applications of this compound in Stem Cell Biology
| Application Area | Specific Protocol | Concentration Range | Key Effects |
|---|---|---|---|
| Cardiac differentiation | GiWi protocol (CHIR99021 + this compound) | 2-5 µM for 48 hours | Promotes cardiac mesoderm specification from multipotent progenitors |
| Pluripotent stem cell maintenance | AIC medium system | Varies by cell line | Suppresses spontaneous differentiation, maintains primed pluripotency |
| Bovine ESC derivation | Replacement for IWR-1 | Comparable to IWR-1 in original protocol | Enables stable primed pluripotent stem cell establishment |
| Human iPSC suspension culture | Combined with Activin-A and CHIR99021 | Component-optimized | Supports efficient single-cell survival and expansion |
The following protocol adapts established methods for efficient cardiac differentiation of human pluripotent stem cells (hPSCs) in 96-well microplate format, enabling higher throughput screening applications while maintaining differentiation efficiency [4] [8]. This approach utilizes this compound during the cardiac specification phase following mesoderm induction.
4.1.1 Materials and Reagents
4.1.2 Procedure
4.1.3 Quality Control and Characterization
The AIC medium system leverages synergistic interactions between Activin-A, this compound, and CHIR99021 to maintain pluripotency while supporting single-cell survival and suspension expansion [3].
4.2.1 AIC Medium Formulation
4.2.2 Culture Maintenance Protocol
Several factors require careful optimization when implementing this compound in stem cell protocols. Cell density and confluency at differentiation induction profoundly impact efficiency, with 60-70% confluency identified as optimal for cardiac differentiation [8]. Significant deviations from this range typically reduce efficiency and increase heterogeneity. The concentration of CHIR99021 used during mesoderm induction must be carefully calibrated for each cell line, as insufficient Wnt activation compromises mesendoderm induction while excessive activation promotes non-cardiac mesoderm fates [4] [8].
The timing of this compound application represents another critical parameter. In cardiac differentiation, this compound must be applied during the appropriate developmental window—typically after mesoderm induction but before cardiac progenitor specification—to effectively promote cardiac mesoderm fate. Application outside this window may yield suboptimal results or promote alternative lineages. Similarly, in pluripotency maintenance protocols, the ratio of this compound to CHIR99021 requires optimization to balance the opposing effects on Wnt signaling while maintaining pluripotency [3].
The following diagrams illustrate key signaling pathways and experimental workflows involving this compound in stem cell applications.
Diagram 1: Molecular mechanism of this compound action. This compound inhibits porcupine (Porcn), preventing Wnt ligand palmitoylation and subsequent secretion, thereby blocking Wnt pathway activation.
Diagram 2: Cardiac differentiation workflow using this compound. The protocol employs sequential Wnt activation (CHIR99021) followed by inhibition (this compound) to direct cells through mesoderm and cardiac progenitor stages to functional cardiomyocytes.
This compound remains a valuable tool in the stem cell researcher's arsenal, particularly for applications requiring precise temporal control of Wnt signaling during differentiation and for maintaining primed pluripotent states. Its well-characterized mechanism as a Porcn inhibitor, combined with its recently identified activity against CK1δ/ε, provides both utility and complexity in experimental design. As the field advances toward more defined, xeno-free culture systems and clinical applications, the role of small molecules like this compound in ensuring reproducible, efficient stem cell manipulation will continue to grow.
Future developments may include more selective Porcn inhibitors with reduced off-target effects, improved formulation for enhanced stability in culture media, and combination approaches with other small molecules to achieve more robust differentiation outcomes. The continued refinement of protocols using this compound and similar molecules will undoubtedly contribute to the advancement of regenerative medicine, disease modeling, and drug discovery platforms.
IWP-2 (C₂₂H₁₈N₄O₂S₃, MW: 466.6 g/mol) works by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, a crucial step for their secretion and activity. By blocking Wnt ligand secretion, this compound effectively suppresses autocrine and paracrine Wnt/β-catenin signaling [1] [2].
The table below summarizes its key biochemical properties:
| Parameter | Value | Details / Assay |
|---|---|---|
| IC₅₀ (vs. Porcn) | 27 nM | Cell-free assay [1] [2] |
| IC₅₀ (vs. CK1δ) | 40 nM (listed as 317 nM in another source) | Cell-free assay [1] [2] |
| IC₅₀ (Cellular) | 157 nM (0.157 μM) | Suppression of Wnt/β-catenin in HEK293T cells [1] |
| Solubility | Soluble in DMSO | [2] |
| Common Working Concentration | 5.0 μM | Used in porcine SCNT embryo culture [3] |
This protocol, derived from a 2017 study, details the use of this compound in embryo culture to study the role of canonical Wnt signaling [3].
While specific protocols for human pluripotent stem cell (hPSC) differentiation were not fully detailed in the search results, the following guidance can be inferred from common practices and related literature.
The following diagrams summarize the logical relationship of this compound's mechanism and a general experimental workflow for its use.
This compound (Inhibitor of Wnt Production-2) is a small molecule that potently and selectively inhibits the palmitoylation of Wnt proteins by targeting the membrane-bound O-acyltransferase Porcupine (PORCN), thereby blocking the secretion and subsequent activation of Wnt signaling pathways. In cardiac differentiation protocols, this compound is strategically employed during specific temporal windows to precisely modulate the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiomyocyte specification and maturation. The controlled inhibition of Wnt signaling with this compound has become a fundamental component in numerous established protocols for generating cardiomyocytes from human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as in direct cardiac reprogramming approaches [1] [2] [3].
The importance of this compound extends beyond conventional differentiation systems to emerging cardiac regeneration strategies, particularly in the generation of engineered heart tissues (EHTs) and cardiac patches. Recent advances demonstrate its utility in minimized transdifferentiation cocktails for converting fibroblasts into cardiomyocyte-like cells, offering promising avenues for addressing fibrotic scars post-myocardial infarction [4]. The precise temporal application and concentration optimization of this compound are critical factors determining the efficiency, purity, and functional maturity of the resulting cardiomyocyte populations, making comprehensive protocol documentation essential for research reproducibility and therapeutic development.
Table 1: Quantitative Data on this compound Applications in Cardiac Differentiation and Reprogramming
| Application Context | Concentration Range | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| hPSC-CM Differentiation | 2-5 µM | 48 hours (Days 3-5) | Efficient CM differentiation, >80% cTnT+ cells | [3] |
| Fibroblast Transdifferentiation | Component of 4-factor cocktail | Varies by protocol | 56-83% cells expressing α-actinin | [4] |
| Extended Pluripotent Stem Cell CM Differentiation | 5 µM stock solution | Protocol-dependent | High-efficiency CM generation | [3] |
| Gastruloid Patterning | 2-5 µM | 48-96 hours | Mesodermal specification, primitive streak patterning | [2] |
Table 2: this compound Stock Solution Preparation and Storage
| Parameter | Specification | Critical Notes |
|---|---|---|
| Solvent | DMSO | Use freshly opened DMSO whenever possible |
| Stock Concentration | 5 mM | Dissolve 10 mg in 8.573 mL DMSO |
| Aliquot Volume | 20 µL | Avoid repeated freeze-thaw cycles |
| Storage Conditions | -20°C | Stable for up to 1 year |
| Handling Precautions | Use biosafety cabinet with protective clothing | DMSO absorbs moisture and can reduce compound solubility |
Objective: To prepare and characterize a stable, high-concentration this compound stock solution for use in cardiac differentiation protocols.
Materials:
Procedure:
Critical Notes:
Objective: To efficiently differentiate human pluripotent stem cells (hPSCs) into cardiomyocytes using a standardized Wnt modulation protocol featuring this compound.
Materials:
Procedure:
Day 0: Seeding and Preparation
Day 1: Mesoderm Induction
Day 3: Cardiac Progenitor Specification
Day 5: Lineage Commitment and Maturation
Day 10-14: Metabolic Selection and Maintenance
Critical Notes:
Diagram 1: Experimental workflow of cardiac differentiation protocol using this compound and its mechanism in Wnt signaling pathway
The sequential application of Wnt activation followed by Wnt inhibition using this compound mimics the natural developmental signaling cascade observed during embryonic heart formation. In this tightly regulated process, this compound functions by specifically inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation. This post-translational modification is required for Wnt secretion and activity. By blocking this process, this compound effectively terminates Wnt/β-catenin signaling at a precise developmental window, directing mesodermal progenitors toward cardiac lineage commitment rather than alternative cell fates [2].
The molecular mechanism involves disruption of the auto-regulatory loop between BMP, WNT, and NODAL signaling pathways that pattern cardiac mesoderm during gastrulation. Studies in human gastruloid models have demonstrated that this compound treatment after initial Wnt activation promotes the differentiation of BRACHYURY+ mesodermal cells into NKX2-5+ cardiac progenitors, which subsequently mature into beating cardiomyocytes expressing structural markers such as cardiac Troponin T (cTnT) and α-actinin [2]. This precise temporal control over Wnt signaling is essential for achieving high-purity cardiomyocyte populations suitable for cardiac patch generation and tissue engineering applications.
The application of this compound extends beyond 2D monolayer differentiation to three-dimensional engineered heart tissue (EHT) generation for cardiac patch development. Recent protocols have demonstrated the successful incorporation of this compound-derived cardiomyocytes into 3D tissue constructs that exhibit advanced functional properties, including coordinated contractions, force generation, and physiological calcium handling [3].
In these advanced applications, cardiomyocytes generated using this compound-based differentiation protocols are combined with fibrin-based hydrogels and cultured under tension to promote structural alignment and maturation. The resulting EHTs demonstrate significant promise for cardiac regeneration therapies, with documented capabilities for contraction force measurement and optical mapping of action potential propagation. These functional assessments provide critical quality control metrics for evaluating the therapeutic potential of cardiac patches before implantation [3].
Beyond conventional hPSC differentiation, this compound has emerged as a valuable component in minimally-complexity transdifferentiation cocktails for direct fibroblast reprogramming. Recent innovative approaches have incorporated this compound into a simplified 4-component cocktail (CHIR99021/BMP4/Activin A/IWP-2) that efficiently converts fibroblasts into functional cardiomyocyte-like cells. This strategy has demonstrated particular promise for addressing post-infarction cardiac fibrosis, where partial transdifferentiation of scar-resident fibroblasts can restore electrical conductivity across otherwise non-conductive fibrotic tissue [4].
The therapeutic rationale for this approach centers on achieving the "percolation threshold" where sufficient fibroblasts are reprogrammed to establish interconnected conductive pathways through the scar tissue. Remarkably, studies report that 56-83% of treated cells express the cardiomyocyte marker α-actinin, with the specific protocol variant utilizing higher concentrations of CHIR99021 yielding the most favorable outcomes (83 ± 8% α-actinin positive cells) [4]. This application represents a promising avenue for in situ cardiac regeneration without requiring cell transplantation.
Table 3: Troubleshooting Guide for this compound Based Cardiac Differentiation
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Differentiation Efficiency | Suboptimal CHIR99021 concentration | Titrate CHIR99021 (6-12 µM) for each cell line |
| Poor Cardiomyocyte Purity | Incorrect timing of this compound addition | Ensure precise addition 48h after CHIR99021 initiation |
| No Spontaneous Contraction | Cell line-specific variations | Extend culture period to 16 days; consider metabolic selection |
| High Cell Death During Differentiation | Inadequate cell quality at start | Use healthy, actively growing hPSCs at optimal density |
| Inconsistent Batch Results | Variations in this compound stock solution quality | Prepare fresh aliquots; verify stock concentration |
Rigorous quality control measures are essential for validating successful cardiac differentiation using this compound-containing protocols. The following assessment methods provide comprehensive evaluation of the resulting cardiomyocyte populations:
Functional Assessment:
Molecular and Structural Characterization:
This compound has established itself as a critical component in robust cardiac differentiation protocols, enabling the generation of functionally competent cardiomyocytes for both basic research and therapeutic applications. The precise temporal inhibition of Wnt signaling facilitated by this compound mirrors developmental patterning events and consistently yields high-purity cardiomyocyte populations suitable for cardiac patch generation and tissue engineering.
Future methodological developments will likely focus on further optimizing this compound application timing and concentration for specific therapeutic applications, particularly in the context of direct cardiac reprogramming for in situ regeneration. Additionally, combination strategies integrating this compound-derived cardiomyocytes with advanced biomaterial scaffolds and tissue engineering approaches hold significant promise for creating the next generation of clinical-grade cardiac patches for treating heart failure and ischemic heart disease.
IWP-2 is a small molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (Porcn) [1]. By inhibiting Porcn, this compound prevents a crucial palmitoylation step that is essential for Wnt protein processing and secretion [1]. This action effectively reduces Wnt ligand availability and downstream signaling.
The table below summarizes the expected anti-proliferative effects of this compound across various cell lines, which provides a baseline for your experimental results [1].
| Cell Line | Cell Line Type | EC₅₀ (μM) |
|---|---|---|
| SW-620 | Human Colorectal Carcinoma | 1.90 |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 1.90 |
| CAPAN-1 | Human Pancreatic Adenocarcinoma | 2.05 |
| PANC-1 | Human Pancreatic Carcinoma | 2.33 |
| HEK293 | Human Embryonic Kidney | 2.76 |
| HT-29 | Human Colorectal Adenocarcinoma | 4.67 |
This mechanism is a defined feature of this compound. One study on acute myeloid leukemia (AML) noted that, unlike other Wnt inhibitors tested, This compound did not significantly reduce proliferation or improve drug sensitivity in their specific models, suggesting its effects can be highly context-dependent [2].
Use the following questions to diagnose your experimental outcomes.
The diagram below outlines a general workflow for setting up and analyzing an experiment involving this compound.
Here are concise methodologies for key assays relevant to investigating this compound effects.
Cell Viability and Proliferation (MTS Assay) [2]
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining) [2]
Western Blotting for Wnt/β-Catenin Pathway Components [2]
IWP-2 is a small molecule inhibitor that targets the Wnt signaling pathway. Its primary mechanism of action is the inhibition of Porcupine (Porcn), a membrane-bound O-acyltransferase in the endoplasmic reticulum [1] [2] [3]. Porcn is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their secretion and activity [1] [2]. By inhibiting Porcn, this compound effectively blocks the processing and secretion of Wnt ligands, thereby preventing the activation of Wnt signaling pathways in receiving cells [1] [3]. This compound is also known to inhibit Casein Kinase 1 delta (CK1δ) [1] [3].
The diagram below illustrates the molecular mechanism of this compound.
The timing of this compound application is a critical variable, especially in stem cell differentiation protocols aimed at generating specific neural progenitor cells. Research indicates that there is no single "correct" timing; the optimal window depends on the desired cell type and the specific differentiation method used [4].
A comparative study investigated adding this compound during two different stages of human pluripotent stem cell (hESC) differentiation towards medial ganglionic eminence (MGE) progenitors [4]:
The table below summarizes the findings from this study using different differentiation protocols [4]:
| Differentiation Protocol | Timing of this compound Inhibition | Key Outcomes & Considerations |
|---|---|---|
| EB-based Rosette-Derived (RD) | Stage 1 (NSC) | Promotes MGE fate but markedly reduces progenitor numbers due to early inhibition of proliferation. |
| EB-based Rosette-Derived (RD) | Stage 2 (NPC) | Promotes MGE progenitor differentiation. |
| Adherent Differentiation (AdD) | Stage 1 (NSC) | Enhances rostral/forebrain identity. |
| Adherent Differentiation (AdD) | Stage 2 (NPC) | Comparable to EB-based methods in generating MGE progenitors; offers a technically less challenging alternative. |
| Non-Adherent Differentiation (NAdD) | Stage 1 (NSC) | Reduces the yield of MGE progenitors available for downstream applications. |
The following workflow diagram synthesizes the experimental design from this research to help users visualize the timing options.
Here is a summary of key quantitative data for this compound to assist in experimental planning.
Table 1: this compound Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ | Assay Type |
|---|---|---|
| Porcupine (Porcn) | 27 nM | Cell-free assay [1] [3] |
| CK1δ (M82F mutant) | 40 nM | Cell-free assay [1] [3] |
Table 2: this compound Antiproliferative Activity (EC₅₀) Data from a 48-hour incubation MTT assay across various human cell lines [1] [3].
| Cell Line | Tissue Origin | EC₅₀ (μM) |
|---|---|---|
| MIA PaCa-2 | Pancreatic Carcinoma | 1.9 |
| SW620 | Colorectal Carcinoma | 1.9 |
| CAPAN-1 | Pancreatic Ductal Adenocarcinoma | 2.05 |
| PANC-1 | Pancreatic Carcinoma | 2.33 |
| HEK293 | Embryonic Kidney | 2.76 |
| Panc89 | Pancreatic Carcinoma | 3.86 |
| HT-29 | Colorectal Adenocarcinoma | 4.67 |
| A818-6 | Pancreatic Ductal Adenocarcinoma | 8.96 |
What is the typical working concentration for this compound in cell culture? The effective concentration varies by experiment. In stem cell differentiation, studies have used 2 μg/mL (approximately 4.3 μM) [4]. For anti-proliferative effects in cancer cell lines, the EC₅₀ values are typically in the low micromolar range (1.9 - 8.96 μM) [1] [3]. A dose-response curve is recommended to determine the optimal concentration for your specific system.
My differentiation protocol isn't yielding the expected progenitor cells. Could timing be the issue? Yes. If you are not getting the desired ventral forebrain identity (like MGE progenitors), consider switching this compound treatment from the NSC stage (Stage 1) to the NPC stage (Stage 2). Early inhibition can sometimes overshoot forebrain identity and impair the necessary progenitor expansion, while later inhibition during patterning can be more effective for ventralization [4].
Does this compound affect all Wnt signaling? this compound specifically blocks the secretion of all Wnt ligands that require Porcn-mediated palmitoylation. It does not affect downstream β-catenin signaling that has already been activated in receiving cells [1]. This makes it particularly useful for studying the specific contributions of Wnt-producing cells.
IWP-2 is a small molecule that potently and selectively inhibits Porcupine (Porcn), an enzyme essential for the palmitoylation and subsequent secretion of all Wnt ligands [1]. By blocking Wnt ligand secretion, this compound functions as a pan-inhibitor of Wnt signaling, which is crucial for controlling cell fate in many differentiation protocols [2].
The table below summarizes its primary uses in differentiating various cell types from human pluripotent stem cells (hPSCs).
| Target Cell Type | Role of this compound | Key Signaling Pathways Modulated |
|---|---|---|
| Cardiomyocytes [3] [4] [5] | Inhibits Wnt signaling after initial activation; crucial for directing mesoderm progenitors to a cardiac fate. | Wnt/β-catenin (Inhibition) |
| Calretinin Interneurons [6] | Used alongside SHH/purmorphamine to drive neuroepithelial stem cells (NESCs) toward a ventral telencephalic (interneuron) lineage. | Wnt (Inhibition), Shh (Activation) |
| Trophoblast [7] | Combined with BMP4 to suppress mesoderm induction, promoting uniform differentiation into cytotrophoblast-like cells. | Wnt (Inhibition), BMP (Activation) |
Here are detailed methodologies for using this compound in two common differentiation paradigms.
This is a widely used, serum-free monolayer protocol for generating functional cardiomyocytes [4] [5].
Key Reagents and Media:
This 2024 protocol generates a high purity (~80%) of calretinin-expressing interneurons, which are relevant for studying neurological disorders [6].
Key Reagents and Media:
Efficiency is highly dependent on protocol parameters. The following table consolidates critical optimization data from research findings.
| Factor | Optimal Range / Observation | Impact of Deviation |
|---|
| Cell Seeding Density | Cardiomyocytes: 60-70% confluency at induction (e.g., 2.4x10^4 cells/cm² for 96-well format) [4]. Progenitor Reseeding: Reseeding cardiac progenitors at a 1:2.5 to 1:5 surface area ratio can increase CM purity by 10-20% [5]. | Low density: Poor efficiency, cell death. High density: Over-confluency, heterogeneous differentiation [4]. | | CHIR99021 Concentration | Cardiomyocytes: Cell-line dependent (e.g., 6 µM for some hiPSCs, 8 µM for some hESCs) [4]. Requires titration. | Too low: Insufficient mesoderm induction. Too high: Non-cardiac mesoderm or cell death [8]. | | This compound Concentration & Timing | Cardiomyocytes: Typically 2-5 µM, added 48-72 hours after CHIR99021 [4] [5]. Interneurons: 1 µM, co-treated with Shh agonists from day 1 [6]. | Adding too early: Inhibits essential mesoderm formation. Adding too late: Failure to efficiently specify cardiac/neural progenitors [4]. | | Reagent Quality & Lot | B-27 supplement lot variation significantly impacts efficiency [8]. | Low differentiation efficiency (<1% cTnT+ reported) even with observed beating clusters [8]. |
Based on the search results, here are answers to frequently asked questions.
Q: I see beating clusters in my cardiomyocyte differentiation, but flow cytometry shows very low cTnT+ percentage (<1%). What could be wrong?
Q: The outcome of my differentiation is variable between cell lines. Is this normal?
Q: Does Wnt inhibition always promote stemness in culture?
The table below summarizes the fundamental data for handling IWP-2, gathered from manufacturer specifications and a research publication [1] [2].
| Property | Specification |
|---|---|
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) [1] [2] |
| Max Concentration in DMSO | 2.33 - 23.35 mg/mL (5 - 50 mM) with gentle warming [1] [2] |
| Solubility in Water | Insoluble [2] |
| Solubility in Ethanol | Insoluble [2] |
| Long-Term Storage | Store as a solid at -20°C or +4°C [1] [2] |
| Stock Solution Stability | Can be stored below -20°C for several months; use up solutions soon after preparation [2] |
The following workflow details a standard protocol for using this compound in cell culture experiments, based on its application in a gastric cancer study [3] [2].
Key Steps Explained:
Here are solutions to common problems you might encounter when working with this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Compound won't dissolve | Solvent or method is incorrect. | Use pure, anhydrous DMSO and apply gentle warming (37°C) and brief sonication [2]. |
| Precipitation in stock | Stock solution is unstable or was stored incorrectly. | Ensure proper storage at -20°C, avoid repeated freeze-thaw cycles by aliquoting, and confirm the solution is clear after warming [2]. |
| No biological effect | Low bioavailability; target not conserved. | Verify activity in your specific cell model. Note that low in vivo bioavailability has been reported in some models like zebrafish [2]. |
This compound is a potent small-molecule inhibitor that targets the Wnt signaling pathway. Its specific target is Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum [3] [2].
PORCN is essential for the post-translational modification of Wnt proteins; it adds a palmitoyl group to Wnts in a process known as palmitoylation. This modification is critical for Wnt protein activity, secretion, and its ability to bind to receptors on receiving cells. By inhibiting PORCN, this compound disrupts the production and release of active Wnt ligands, thereby suppressing the entire downstream Wnt/β-catenin signaling cascade [3] [2]. This mechanism is illustrated below.
IWP-2 is a small molecule inhibitor that blocks Wnt protein processing and secretion by selectively inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt palmitoylation [1]. It does not generally affect the Wnt/β-catenin pathway downstream [1].
The table below summarizes its primary targets and inhibitory concentrations from cell-free assays.
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Wnt (Porcn-mediated) [1] | 27 | Cell-free assay |
| CK1δ [1] | 40 | Cell-free assay |
This compound is commonly used in directed differentiation protocols for human pluripotent stem cells (hPSCs), where timely inhibition of Wnt signaling is crucial for generating specific cell types.
This is a defined, serum-free monolayer protocol that modulates Wnt signaling in a biphasic manner [2].
This compound is used to pattern neural progenitor cells toward a ventral forebrain fate [3].
The table below addresses common issues that can arise when using this compound in co-immunoprecipitation (Co-IP) experiments to study its effects on protein interactions, based on general immunoprecipitation principles [4].
| Problem | Possible Cause | Recommendation |
|---|---|---|
| Low/No Signal | Stringent lysis buffer (e.g., RIPA) disrupting protein-protein interactions. | Use a milder lysis buffer (e.g., Cell Lysis Buffer #9803) and include sonication to shear DNA and aid protein extraction [4]. |
| Low expression level of the target or interacting protein. | Check protein expression levels in input lysate. Use literature and databases (e.g., BioGPS, The Human Protein Atlas) to confirm expression in your cell line [4]. | |
| Multiple Bands | Non-specific binding of proteins to the beads or antibody. | Include a bead-only control and an isotype control to identify non-specific binding. Pre-clearing the lysate may be necessary [4]. |
| Masked Target Signal | Detection antibody reacting with denatured IgG from the IP antibody. | Use primary antibodies from different species for the IP and western blot. Alternatively, use a biotinylated detection antibody with Streptavidin-HRP [4]. |
This compound is an inhibitor of Wnt processing and secretion. It specifically blocks Porcupine (Porcn), the enzyme responsible for Wnt palmitoylation. This post-translational modification is essential for Wnt ligand activity and secretion. By inhibiting Porcn, this compound prevents the release of active Wnt proteins from the cell [1].
This compound acts upstream by preventing the production and secretion of active Wnt ligands. In contrast, IWR-1 (and similar compounds like XAV939) acts downstream by stabilizing the Axin destruction complex to promote the degradation of β-catenin within the cell [2]. Both ultimately inhibit canonical Wnt signaling but through distinct mechanisms.
The following diagram outlines the general workflow for reconstituting this compound and using it in a differentiation experiment.
Since the stability data is not available in the search results I obtained, here are practical steps you can take to find it:
IWP-2 inhibits the membrane-bound O-acyltransferase Porcupine (Porcn), preventing palmitoylation of Wnt ligands which is essential for their secretion and activity [1]. This results in the inhibition of all Wnt signaling that depends on Porcn-processed ligands.
The compound was identified from a high-throughput screen and subsequent structure-activity relationship (SAR) studies have shown it binds to Porcn with high affinity, leading to the development of inhibitors with sub-nanomolar potency [1]. Evidence suggests this compound is highly specific to the Wnt pathway, as it does not affect other signaling pathways during early reprogramming [2].
The primary effect of this compound is decreased Wnt signaling, but the phenotypic outcome can vary depending on the biological system. The table below summarizes key findings from different model systems.
| Biological System / Cell Type | Reported Effect of this compound | Key Observations / Potential Confounding Factors |
|---|---|---|
| Rat Chronic Constriction Injury (CCI) Model [3] | Amelioration of neuropathic pain. | Reduced pain behavior; decreased activation of Wnt/β-catenin pathway in dorsal root ganglia. |
| Mouse Embryonic Fibroblast (MEF) Reprogramming [2] | Inhibition of iPSC formation when applied continuously. | Endogenous Wnt signaling is essential for the late stage of reprogramming. |
| Human Limbal Epithelial Progenitor Cells [4] | Divergent Effects: • Explant Cultures: Increased stem/progenitor cell markers (p63α, ABCG2) and clonogenic capacity. • Isolated Cell Cultures: Decreased stem/progenitor cell markers and clonogenic capacity. | The cellular context (dense explant vs. isolated cells) critically determines the outcome. | | Macrophage Infection Models [5] | Impairment of bacterial clearance (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae). | Suppression of Wnt5A signaling, which is part of a non-canonical Wnt pathway. |
Many effects that might be misinterpreted as "off-target" are actually context-dependent consequences of on-target Porcn inhibition.
My experimental results with this compound are the opposite of what was published in a similar system. What could be wrong?
I am not seeing any effect from this compound in my assay. What should I check?
The effect I see with this compound differs from other Wnt inhibitors (e.g., LGK974). Does this mean this compound has off-target effects?
Could the effect be due to species-specific differences?
To ensure reliable results and correctly interpret the role of Wnt signaling in your system, adhere to these protocols:
To visualize the mechanism of this compound and a logical approach to troubleshooting, refer to the following diagrams.
What is the primary mechanism of action of IWP-2? this compound is a well-characterized dual-purpose inhibitor. Its primary and original identified function is to block the Wnt signaling pathway by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase. This inhibition prevents a crucial palmitoylation step that is essential for Wnt ligand processing and secretion [1] [2] [3]. Additionally, this compound has been identified as a potent ATP-competitive inhibitor of Casein Kinase 1 Delta (CK1δ) [1] [4] [3].
What are the documented IC₅₀ values for this compound against its targets? The inhibitory strength of this compound varies between its two primary targets. The table below summarizes its key quantitative measures:
| Target | IC₅₀ Value | Notes | Source |
|---|---|---|---|
| Porcupine (Porcn) | 27 nM | Inhibits Wnt ligand processing and secretion [1] [2] [3]. | |
| CK1δ | 40 nM | Value reported for the gatekeeper mutant M82F CK1δ [1] [3]. | |
| CK1δ | 317 nM | Value reported for the specific inhibition of CK1δ [2]. |
How does the dual inhibition of this compound affect my experimental results? This is a critical consideration for experimental design. The effects of inhibiting Wnt signaling (via Porcn) and cellular processes regulated by CK1δ (such as TDP-43 phosphorylation in neurodegenerative disease models) can be intertwined or occur independently [5] [4]. Researchers must include appropriate controls, such as other Porcn-specific inhibitors (e.g., Wnt-C59) or CK1δ-specific inhibitors, to deconvolve the mechanism behind any observed phenotypic change [2] [4].
Does this compound inhibit hyperactive CK1δ mutants? Yes, evidence suggests that certain hyperactive CK1δ mutants may be more sensitive to this compound. One study found that the CK1δ R299Q mutant was more strongly inhibited by this compound compared to the wild-type enzyme [4].
Unexpected cell proliferation or Wnt pathway activity is observed after this compound treatment.
This compound shows efficacy, but I cannot determine if it is due to Wnt or CK1δ inhibition.
For studies aiming to validate the CK1δ inhibition by this compound in a cellular context, you can adapt the following methodology from the literature [1]:
Title: Protocol for Assessing CK1δ Kinase Activity in Panc-1 Cells After this compound Treatment
Objective: To determine the residual cellular CK1δ kinase activity following inhibitor treatment.
Workflow:
The following diagram outlines the key experimental steps.
Key Steps Explained:
To better understand the dual role of this compound, the following diagrams illustrate its targets within two key signaling pathways.
1. This compound in the Wnt/β-catenin Signaling Pathway
This compound acts at the very start of the canonical Wnt pathway by inhibiting Porcupine in the endoplasmic reticulum.
2. This compound's Direct Inhibition of CK1δ
Beyond the Wnt pathway, this compound directly binds and inhibits the kinase CK1δ, which is implicated in various cellular processes.
IWP-2 is a potent small-molecule inhibitor that targets the Wnt signaling pathway. It specifically inhibits Porcupine (Porcn), a membrane-bound O-acyltransferase, thereby preventing the palmitoylation of Wnt ligands, which is a crucial step for their secretion and activity [1] [2] [3]. While its primary IC50 for Wnt pathway inhibition is 27 nM, it also exhibits anti-proliferative effects at higher concentrations [3].
The table below summarizes key anti-proliferative data (EC50) from various cell lines to help you assess potential cytotoxicity in your experimental models [3].
| Cell Line | Type | EC50 (μM) | Assay & Duration |
|---|---|---|---|
| SW-620 | Human Colorectal Carcinoma | 1.90 | MTT, 48 hrs |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 1.90 | MTT, 48 hrs |
| PANC-1 | Human Pancreatic Carcinoma | 2.33 | MTT, 48 hrs |
| CAPAN-1 | Human Pancreatic Adenocarcinoma | 2.05 | MTT, 48 hrs |
| HEK293 | Human Embryonic Kidney | 2.76 | MTT, 48 hrs |
| HT-29 | Human Colorectal Adenocarcinoma | 4.67 | MTT, 48 hrs |
This compound's mechanism of action and its effect on the Wnt signaling pathway can be visualized as follows:
Here is a detailed methodology for preparing and using this compound in cell-based assays, based on published protocols [2] [3].
A representative protocol for a gastric cancer cell line (MKN28) is provided [2]:
Q1: My this compound is not dissolving properly in DMSO. What should I do?
Q2: I observe high cytotoxicity at low concentrations (e.g., <1 μM). Is this expected?
Q3: What is a safe starting concentration for my experiments, and how can I optimize it?
Q4: Are there any considerations for in vivo administration of this compound?
To effectively manage this compound cytotoxicity:
| Question | Answer & Troubleshooting Steps |
|---|---|
| What is IWP-2 and its primary target? | This compound is a small molecule inhibitor of Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation, secretion, and activity [1]. |
| What are common signs of batch variability? | Inconsistent experimental outcomes between batches, including fluctuating efficacy in functional assays (e.g., posterior axis formation in zebrafish), or changes in physical properties of the compound itself [1]. |
| How can I verify the potency of a new batch? | 1. In-Vitro Cell-Based Assay: Use a reporter cell line (e.g., L-Wnt-STF cells) to measure the half-maximal effective concentration (EC50). A potent batch should have an EC50 in the nanomolar to sub-nanomolar range [1]. 2. Functional Bioassay: Test the batch's ability to inhibit a Wnt/β-catenin dependent process, such as posterior axis formation in zebrafish or branching morphogenesis in mouse embryonic kidneys [1]. | | What should I do if I suspect a bad batch? | 1. Re-test Stock Solution: Confirm the concentration and purity of your stock solution. 2. Run a Positive Control: Use a previously validated batch of this compound or another Porcn inhibitor (e.g., IWP-L6) as a benchmark in your assay [1]. 3. Contact the Supplier: Inquire about quality control data and any reported issues with the specific lot number [2]. |
This protocol outlines a method to verify the functionality of a new this compound batch using a cell-based Wnt signaling inhibition assay [1].
Objective: To determine the effectiveness of a new this compound batch in inhibiting Wnt signaling.
Materials:
Method:
The following diagram illustrates how this compound inhibits the Wnt signaling pathway at the source, by targeting Porcupine (Porcn) inside the cell.
Key Mechanism: this compound directly binds to and inhibits Porcupine (Porcn) within the endoplasmic reticulum. This prevents the palmitoylation of Wnt proteins, a crucial post-translational modification. Without palmitoylation, Wnt proteins cannot be secreted, thereby blocking the activation of Wnt signaling pathways in both the producing and recipient cells [1].
The table below summarizes the key characteristics of this compound as a small molecule inhibitor.
| Property | Description |
|---|---|
| Primary Mechanism | Inhibits Wnt protein processing and secretion by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase [1]. |
| Primary IC50 | 27 nM for Wnt pathway inhibition [1]. |
| Secondary Target | ATP-competitive CK1δ (Casein Kinase 1 delta) inhibitor (IC50 = 40 nM for M82F mutant) [1]. |
| Solubility | Soluble in DMSO (2 mg/mL) and DMF (12.5 mg/mL). Has a significant impact on solubility, use newly opened containers [1]. |
| Research Use | For research use only. Not intended for human or animal diagnostic or therapeutic uses [2]. |
While alternative delivery methods are not detailed in the search results, this compound is a standard component in several published stem cell differentiation protocols. The following workflows illustrate its typical application.
Figure 1: this compound in Cardiac Organoid Differentiation. This protocol uses a classic WNT activation/inhibition sequence to direct differentiation [3].
Figure 2: this compound in Neuronal Differentiation. The "BMWi" protocol uses this compound for rapid induction of telencephalic neural progenitor cells [4] [5].
Based on common experimental challenges, here is a preliminary FAQ.
Q1: What is the main challenge with this compound delivery and formulation? The primary challenge is its poor aqueous solubility. This compound is typically first dissolved in a pure DMSO stock solution before being diluted into the final cell culture medium [1]. The final DMSO concentration in the medium must be kept at a non-toxic level (usually below 0.1-1%).
Q2: Are there any known alternative delivery methods mentioned in recent literature? The search results did not reveal specific studies on novel delivery methods (e.g., nanoparticles, liposomes) for this compound. Its use in current research is dominated by direct dissolution in DMSO followed by dilution in culture medium, as shown in the protocols above.
Q3: What is a critical control experiment when using this compound? Given its secondary activity as a CK1δ inhibitor [1], it is crucial to design experiments with appropriate controls. These may include using other WNT pathway inhibitors with different mechanisms to confirm that the observed phenotypic effects are due to WNT inhibition and not off-target kinase activity.
Mechanism of Action IWP-2 is a cell-permeable small molecule that acts as a potent and selective inhibitor of Wnt protein production and secretion [1] [2] [3]. Its primary mechanism involves inactivating Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) [1] [4]. PORCN is responsible for the palmitoylation of Wnt proteins, a lipid modification that is essential for their activity, secretion, and ability to signal to neighboring cells [2] [5]. By inhibiting PORCN, this compound prevents this crucial palmitoylation step, thereby blocking the secretion and subsequent activity of all Wnt ligands [1] [6].
It is important to note that more recent research has identified an additional target: this compound is also a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε [7]. This suggests that the cellular effects of this compound may result from a combination of inhibiting Wnt production and influencing CK1δ/ε-related pathways.
Primary Research Applications
The table below summarizes the effective concentrations of this compound across various cell lines, as reported in the literature. This should serve as a starting point for your experiments.
Table 1: this compound Activity in Different Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Reported Effect / IC₅₀ | Source |
|---|---|---|---|---|---|
| In vitro enzyme assay | PORCN inhibition | — | — | 27 nM [4] [5] | — |
| In vitro kinase assay | CK1δ inhibition | — | — | 40 nM [4] | — |
| HEK293T | Reporter Gene Assay | — | 22 hrs | IC₅₀ = 0.157 μM [4] | — |
| Gastric Cancer MKN28 | Functional Assay | 10 - 50 μM | 4 days | Suppressed proliferation, migration, invasion [5] | — |
| Mouse L cells | Reporter Assay | 5 μM | 24 hrs | Inhibition of PORCN-mediated signaling [4] | — |
| Various Cancer Lines (e.g., MIAPaCa2, SW620) | Antiproliferative (MTT) | — | 48 hrs | EC₅₀ ~1.9 - 8.96 μM [4] | — |
| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocyte Diff. | Typically 2-5 μM | Varies by protocol (e.g., 2 days) | Promotes cardiomyocyte specification [1] | — |
This is a generalized protocol for using this compound to inhibit Wnt secretion in adherent cell cultures.
Reagent Preparation:
Cell Treatment:
This protocol is adapted from methods used to generate heart-forming organoids and cardiomyocytes [1].
Workflow:
Table 2: Common Experimental Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No biological effect observed | Compound degraded; insufficient concentration. | Use fresh stock solution; run a dose-response curve; include a positive control (e.g., a cell line with known Wnt activity). |
| Precipitation in culture media | Low aqueous solubility of this compound. | Ensure stock is fully dissolved in DMSO before adding to media. Pre-warm media to 37°C and mix thoroughly after addition [1] [6]. |
| High cell death/toxicity | Excessive DMSO concentration; cell-specific sensitivity. | Ensure final DMSO concentration is ≤0.5% [6]. Titrate this compound to find the minimum effective concentration. |
| Inconsistent differentiation results | Poor timing of this compound addition; batch-to-batch variability. | Precisely optimize the timing of this compound addition relative to other factors (e.g., CHIR 99021). Validate new lots of this compound in a standard assay. |
| Unexpected effects on pathways | Off-target inhibition of CK1δ/ε. | Interpret results considering the dual inhibition of PORCN and CK1. Use genetic approaches (e.g., PORCN knockdown) to confirm Wnt-specific phenotypes [7]. |
Q1: What is the solubility and recommended storage for this compound?
Q2: How does this compound differ from other Wnt inhibitors like IWR-1?
Q3: Is this compound suitable for in vivo studies? Evidence for in vivo efficacy is limited. One study in zebrafish found that adding this compound to aquarium water did not suppress fin regeneration, which could be due to poor bioavailability or lack of target conservation [5]. For in vivo work, other formulations or delivery methods may be required.
Q4: My experiment requires highly specific PORCN inhibition. What should I consider? Be aware that this compound also inhibits CK1δ/ε at similar nanomolar concentrations [7]. If your phenotype could be confounded by CK1 inhibition, you may need to use genetic controls (e.g., PORCN knockout) or consider more specific PORCN inhibitors if available.
This guide addresses common challenges researchers face when using this compound in their experiments.
| Problem & Possible Causes | Recommended Solutions & Best Practices |
|---|---|
| Low Differentiation Efficiency [1] [2] |
| • Incorrect timing of this compound addition • Suboptimal cell confluency at differentiation start • Variable quality of hiPSC lines | • Add this compound ~72 hours after initial GSK3 inhibitor (e.g., CHIR99021) [3] [2]. • Initiate differentiation at 60-70% confluency [2]. • Maintain high-quality hiPSCs with >95% Oct4 expression and uniform undifferentiated morphology [1]. | | High Batch-to-Batch Variation [3] | | | • Inherent protocol sensitivity • Fluctuations in initial cell seeding density | • Use this compound in combination with other small molecules (e.g., XAV939) and ascorbate [3]. • Combinatorial inhibition of Wnt pathways (Porcupine & Tankyrase) reduces sensitivity to seeding density [3]. | | Increased Cell Death [2] | | | • Toxic concentration of this compound • Incorrect CHIR99021 concentration for cell line | • Use established effective concentrations (e.g., 5 µM) [3]. • Titrate CHIR99021 concentration for your specific hiPSC line (e.g., 6 µM for some hiPSCs, 8 µM for hESCs) [2]. | | Low Purity of Cardiomyocytes | | | • Insufficient inhibition of Wnt signaling | • Ensure use of B27 supplement without insulin during the first 5-7 days of differentiation [1]. |
The table below summarizes critical parameters from published protocols that use this compound for efficient cardiomyocyte differentiation, providing a baseline for your experiments [3] [2].
| Parameter | Specification |
|---|---|
| Primary Application | Directed differentiation of human iPSCs (hiPSCs) to functional cardiomyocytes [1] [3] [2]. |
| Typical Working Concentration | 5 µM [3]. |
| Standard Treatment Duration | 48 hours [3] [2]. |
| Timing of Addition | Approximately 72 hours after initiation of differentiation with a GSK3 inhibitor (CHIR99021) [3] [2]. |
| Key Combined Factors | Used after Wnt activation (CHIR99021); often combined with other Wnt inhibitors (XAV939) and ascorbate for robustness [3]. |
To visualize the typical workflow for cardiomyocyte differentiation using this compound, here is a process diagram:
The following diagram illustrates the biphasic role of Wnt signaling that this compound targets, which is crucial for understanding its timing:
This compound is a small molecule that inhibits Porcupine, a membrane-bound acyltransferase essential for the secretion of all Wnt ligands [1] [4]. It is a key tool for the temporal inhibition of the canonical Wnt/β-catenin signaling pathway, which is critical for many differentiation protocols [5] [1].
What is the primary function of IWP-2 in cardiomyocyte differentiation protocols?
This compound is a small molecule inhibitor that selectively blocks Wnt ligand secretion by inhibiting the membrane-bound O-acyltransferase Porcupine [1] [2]. In cardiac differentiation, it is used after initial mesoderm induction to inhibit the Wnt/β-catenin signaling pathway, steering cells toward a cardiac fate [3] [2] [4].
The table below outlines its standard application:
| Protocol Aspect | Typical Specification |
|---|---|
| Primary Role | Inhibition of Wnt production for cardiac specification [3] [2] |
| Mechanism of Action | Inhibits Porcupine, preventing Wnt ligand secretion [1] |
| Standard Timing | Day 3 of differentiation (after initial mesoderm induction with CHIR99021) [3] [2] |
| Common Duration | 48 hours [3] |
| Differentiation Stage | Specification of cardiac mesoderm/progenitors [4] |
How does aggregate size impact cardiac differentiation efficiency and how can it be controlled?
The physical parameters of cell aggregates, particularly their size, are critical for efficient cardiac differentiation. Controlling aggregate size helps manage gradients of oxygen, nutrients, and signaling molecules, which is crucial for reproducible outcomes [1] [5].
| Aspect | Impact on Differentiation & Optimization Strategy |
|---|---|
| Impact of Size | Influences spatial organization, paracrine signaling, and the ratio of cardiac-inducing endoderm to undifferentiated hPSCs [1]. |
| Optimal Size Range | ~200-400 μm in diameter is frequently reported for efficient cardiac induction [1] [3]. |
| Control Methods | Forced aggregation in microwells [1], use of microcarriers [2], and adjusting agitation speed in bioreactors [3]. |
| Key Consideration | The optimal aggregate size can be protocol- and cell line-dependent. While crucial in some 3D systems, one study found differentiation sensitivity to CHIR concentration was more dominant than aggregate size across platforms [3]. |
This is a generalized protocol for directed cardiac differentiation of hPSCs in aggregate suspension culture, adapted from multiple sources [3] [2].
Stage 1: hPSC Expansion as Aggregates
Stage 2: Cardiac Differentiation
The table below addresses frequent challenges encountered during the differentiation process.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Cardiomyocyte Yield/Purity | Suboptimal CHIR99021 concentration [3] [4], incorrect timing of this compound addition [4], excessive aggregate size leading to central necrosis [1]. | Titrate CHIR99021 concentration (e.g., 5-10 µM) [3]; Ensure this compound is added ~72 hours after CHIR99021 [2]; Optimize aggregate size towards 200-400 μm [1]. |
| High Variability Between Batches | Inconsistent aggregate size and shape at differentiation start [1] [2], variations in cell density [4]. | Implement forced aggregation (microwells) or microcarriers for uniform aggregate formation [1] [2]; Standardize inoculation cell density [4]. |
| Cell Death/Aggregate Disintegration | Overly small or fragile aggregates, toxic metabolite accumulation, inappropriate mechanical stress (in bioreactors) [3]. | Optimize aggregation method to ensure robust aggregates; Monitor and control dissolved oxygen and pH; Adjust agitation speed in bioreactors to minimize shear stress [3] [4]. |
The following diagram illustrates the core protocol workflow and the role of this compound within the cardiac differentiation signaling pathway.
| Feature | IWP-2 (IWP Compound) | IWR-1 (IWR Compound) |
|---|---|---|
| Target Protein | Porcupine (Porcn), a membrane-bound acyltransferase [1] | Axin protein, a component of the β-catenin destruction complex [1] |
| Primary Pathway Affected | Inhibits all Wnt ligand secretion (affects both canonical and non-canonical pathways) [2] [3] | Specifically inhibits canonical Wnt/β-catenin signaling [2] [4] |
| Molecular Mechanism | Binds to Porcn, preventing palmitoylation and subsequent secretion of all Wnt ligands [1] | Stabilizes Axin proteins, leading to enhanced degradation of β-catenin and suppression of target genes [1] |
| Effect on β-catenin | Reduces levels of active, non-phosphorylated β-catenin [5] | Reduces levels of nuclear β-catenin [2] |
The table below summarizes how these inhibitors are used in various biological contexts, based on data from the search results.
| Context / Protocol | Role of this compound | Role of IWR-1 | Key Experimental Outcomes & Concentrations Used |
|---|
| Cardiac Differentiation of hPSCs [2] [3] | Used in combination with other inhibitors (e.g., IWR-1-endo, XAV939) after mesoderm induction to promote cardiac specification. | Used to promote cardiomyocyte differentiation by inhibiting canonical Wnt signaling after initial mesoderm induction. | • 5 µM of both this compound and IWR-1-endo are commonly used from day 3-5 or day 4-6 of differentiation [3]. • Inhibition of Wnt signaling at this stage is crucial for efficient generation of cardiomyocytes [2]. | | Osteogenic Differentiation on Scaffolds [5] | Used to study overall Wnt pathway inhibition. Shown to reduce osteogenic differentiation. | Specifically, β-catenin knockdown (mimicking deep canonical pathway inhibition) paradoxically increased osteogenesis on stiffer scaffolds. | • Overall Wnt inhibition with this compound reduced osteogenic differentiation and mineralization [5]. • Isolated canonical Wnt/β-catenin inhibition (as with IWR-1's action) can, in a context-dependent manner, increase osteogenic output [5]. | | Maintaining Pluripotent Stem Cells [6] | Used to suppress spontaneous mesendodermal differentiation in hiPSCs during suspension culture. | Used as an alternative to this compound for the same purpose, suppressing differentiation. | • Adding Wnt signaling inhibitors like this compound or IWR-1-endo to the culture medium significantly reduced expression of mesendoderm markers (T, SOX17) to levels seen in adherent cultures [6]. |
The following workflow is adapted from cardiac differentiation protocols detailed in the search results [3], providing a concrete example of how these inhibitors are applied.
While a direct, comprehensive comparison of all parameters is not available in the search results, the table below summarizes the key quantitative and qualitative information I found.
| Feature | IWP-2 | IWP-4 |
|---|---|---|
| Primary Target | Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion [1] [2] [3]. | Porcupine (Porcn) [4]. |
| Primary Mechanism | Inhibits the Wnt/β-catenin signaling pathway by preventing Wnt ligand production [1] [3]. | Inhibits the Wnt/β-catenin signaling pathway by preventing Wnt ligand production [4]. |
| Reported Potency (IC₅₀) | Information missing from search results; potency is demonstrated via functional use in protocols. | 25 nM [4]. |
| Secondary Targets | Also identified as a selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε [2]. | Information missing from search results. |
| Key Applications | Differentiation of human induced pluripotent stem cells (hiPSCs) into cardiomyocytes [1]. | Differentiation of pluripotent stem cells (PSCs) into cardiomyocytes; differentiation of human mesenchymal stem cells (MSCs) into cardiac progenitor cells [5] [6] [4]. |
| Example Protocol Concentration | 5 µM used in hiPSC cardiac differentiation [1]. | 5 µM used in MSC cardiac differentiation [5] [6]. |
The functional similarity of this compound and IWP-4 is clear from their use in closely related experimental protocols, primarily for generating heart muscle cells from stem cells.
A research paper detailed a robust method for generating human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with high purity [1]. The following diagram illustrates the core workflow of this protocol.
Another study investigated the effect of IWP-4 on differentiating human umbilical cord-derived mesenchymal stem cells (MSCs) into cardiac progenitor cells, followed by in vivo testing [5] [6].
| Feature | IWP-2 | LGK974 (WNT974) |
|---|---|---|
| Primary Target | Porcupine (Porcn), CK1δ [1] | Porcupine (Porcn) [2] |
| Mechanism of Action | Inhibits Porcn-mediated Wnt palmitoylation, blocking Wnt secretion and activity [3] [1] [4] | Potent and specific inhibition of Porcn, blocking Wnt ligand secretion [2] |
| Reported Potency (IC₅₀) | 27 nM (cell-free assay) [1]; 30 nM (cellular reporter assay) [1] | 1 nM (PORCN binding assay); 0.4 nM (Wnt signaling in coculture assay) [2] |
| Key Cellular Effects | Decreases cancer cell proliferation, migration, and invasion; induces apoptosis; downregulates Wnt/β-catenin pathway activity [3] | Inhibits Wnt signaling; reduces phosphorylation of LRP6; decreases expression of Wnt target genes (e.g., AXIN2); induces tumor regression in vivo [2] [5] |
| In Vivo Application | Information limited in provided search results | Well-established protocol for oral delivery in mice; shown to be effective and well-tolerated at 5 mg/kg for up to 3 months [6] |
| Key Research Applications | - Study of Wnt ligand-dependent processes
To better understand how these molecules function, the following diagram illustrates the Wnt signaling pathway and the specific point at which PORCN inhibitors act.
The protocols below, derived from the literature, can serve as a starting point for your experiments.
This is a common method to assess the anti-proliferative effects of both this compound and LGK974.
A detailed protocol is available for LGK974, which has been successfully used in preclinical models [6].
IWP-2 is a small molecule known as an inhibitor of Wnt production. Its primary and most specific mechanism of action is the selective inhibition of Porcupine (Porcn), a membrane-bound O-acyltransferase in the endoplasmic reticulum. By inhibiting Porcn, this compound blocks the palmitoylation of Wnt proteins, a crucial post-translational modification required for their secretion and activity [1] [2]. It also specifically inhibits the casein kinase CK1δ with an IC50 of 40 nM [1].
The following diagram illustrates the Wnt/β-catenin signaling pathway and the specific points targeted by this compound and other common inhibitors.
A prominent application of this compound is in generating human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The protocol leverages a timed sequence of Wnt pathway activation and inhibition to mimic cardiac development [3] [4].
Standard Cardiomyocyte Differentiation Protocol:
| Day | Action | Key Reagents & Purpose |
|---|---|---|
| Day 0 | Initiate differentiation | Add CHIR99021 (a GSK-3 inhibitor) to activate Wnt signaling and drive mesoderm formation [4]. |
| Day 2-5 | Inhibit Wnt signaling | Add This compound to block Wnt secretion, cementing cardiac progenitor fate [3] [4]. |
| Day 7+ | Maturation | Maintain cells in basal medium with insulin; spontaneous contractions typically appear around day 12 [3]. |
This protocol, when performed in an albumin-free medium with heparin, has been shown to produce highly pure (>90%) cardiomyocytes and reduce batch-to-batch variations [4].
The tables below summarize quantitative data on this compound's potency and its observed effects in various cell-based assays.
Table 1: In Vitro Potency of this compound This table shows the half-maximal inhibitory concentration (IC50) of this compound against its known targets.
| Target | Assay Type | IC50 Value | Description |
|---|---|---|---|
| Porcn | Cell-free | 27 nM | Selective inhibition of Wnt palmitoylation and secretion [1]. |
| CK1δ | Cell-free | 40 nM | Specific inhibition of the casein kinase CK1δ [1]. |
Table 2: Cellular Activity and Antiproliferative Effects This table compiles data from various cell studies showing the functional outcomes of this compound treatment.
| Cell Line / Type | Assay Type | Concentration & Time | Key Finding / EC50 | PMID |
|---|---|---|---|---|
| HEK293T | Function | 22 hrs | Inhibition of Wnt/β-catenin signaling, IC50 = 0.157 μM [1]. | 29630366 |
| MKN28 (Gastric Cancer) | Proliferation | 30 μM | Suppressed cell growth, increased caspase 3/7 activity (apoptosis) [2]. | - |
| MKN28 (Gastric Cancer) | Migration & Invasion | 30 μM | Decreased cell migration and invasion [2]. | - |
| Multiple Cancer Lines (e.g., MIAPaCa2, SW620) | Antiproliferative (MTT) | 48 hrs | EC50 values ranged from 1.9 μM to 8.96 μM [1]. | 29630366 |
Based on the compiled data, here are the key characteristics of this compound:
| Property | IWP-2 | IWP-L6 | LGK974 | IWR-1 |
|---|---|---|---|---|
| Primary Target | Porcupine (Porcn) [1] [2] | Porcupine (Porcn) [1] | Porcupine (Porcn) [1] | Tankyrase (Tnks) [3] |
| Mechanism of Action | Inhibits Wnt protein palmitoylation and secretion [1] [2] | Inhibits Wnt protein palmitoylation and secretion [1] | Inhibits Wnt protein palmitoylation and secretion [1] | Stabilizes Axin, promoting β-catenin degradation [3] |
| Reported Potency (EC₅₀/IC₅₀) | 27 - 30 nM [2] | Sub-nanomolar [1] | Information Missing | 2241 nM (in cardiogenesis assay) [3] |
| Key Applications in Research | • Gastric cancer studies (inhibits proliferation, migration) [4] • Stem cell differentiation (cardiogenesis) [3] • Studying gastrulation and limb joint development [5] [6] | • Highly potent in vivo effects in zebrafish models [1] | • In Phase I clinical trials [1] | • Stem cell differentiation (cardiogenesis) [3] |
The quantitative data and methodologies from key studies demonstrate this compound's application in various biological models.
A 2013 study investigated this compound in the gastric cancer cell line MKN28 [4].
This compound is widely used to study Wnt signaling's role in cell fate determination.
This compound exerts its effects by targeting the very first step of Wnt ligand production inside Wnt-secreting cells. The following diagram illustrates this mechanism and its consequences on the canonical Wnt/β-catenin signaling pathway.
As the diagram shows, this compound specifically inhibits Porcupine (Porcn) in the endoplasmic reticulum [1] [2]. Porcn is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their activity, secretion, and ability to signal to neighboring cells [1] [4]. By blocking this step, this compound prevents the secretion of all functionally active Wnt ligands from a cell.
| Inhibitor Name | Primary Target(s) | Mechanism of Action | Key Experimental Data (IC50) | Selectivity & Key Characteristics |
|---|
| IWP-2 | Porcn & CK1δ [1] [2] | - ATP-competitive inhibitor of CK1δ [2]
For your research, here are the key experimental findings and methodologies associated with these inhibitors:
The following diagram illustrates the key signaling pathways that this compound and other CK1δ inhibitors influence, highlighting their different points of action.
When choosing an inhibitor for your research, please consider:
| Model Type | Experimental Context | Key Findings on this compound Efficacy | Citation | | :--- | :--- | :--- | :--- | | Various Cancer Cell Lines (In Vitro) | Anti-proliferative activity (48-hour MTT assay) |
This compound inhibits the Wnt pathway by targeting porcupine (Porcn), a membrane-bound O-acyltransferase. By preventing the palmitoylation of Wnt ligands, this compound blocks their processing, secretion, and subsequent ability to activate signaling in both neighboring and producing cells [4] [1]. This compound is also reported to be an ATP-competitive inhibitor of the kinase CK1δ [1].
Below is a visual summary of the Wnt signaling pathway and this compound's mechanism of action.
Experimental protocols show this compound is typically used in the low micromolar range (1-3 µM) [2] [3] [1]. For example:
This compound belongs to a class of inhibitors that block Wnt production. Other strategies target different nodes of the pathway [4].
| Inhibitor Class | Target / Mechanism | Key Advantage | Development Stage |
|---|
| Porcupine (Porcn) Inhibitors (e.g., this compound, LGK974) | Blocks Wnt ligand secretion | Acts upstream; may affect multiple Wnts; potential for broad effect. | Preclinical / Clinical Trials | | Tankyrase Inhibitors | Stabilizes AXIN, promoting β-catenin degradation | Targets destruction complex; strategy for APC-mutant cancers. | Preclinical | | β-catenin/TCF Inhibitors | Disrupts complex in nucleus | Directly blocks oncogenic gene transcription. | Experimental | | RSPO-targeting | Neutralizes R-spondin (Wnt enhancer) | Alternative upstream target. | Clinical (e.g., OMP-131R10) | | Antibody-based | Binds extracellular Wnts or receptors | High specificity. | Clinical (e.g., OMP-18R5) |
Mechanism of Action: IWP-2 is a potent small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt protein processing and secretion [1]. By inhibiting PORCN, this compound prevents the palmitoylation of Wnt ligands, thereby blocking their activity and subsequent Wnt pathway signaling, including Wnt-dependent phosphorylation of Lrp6 and Dvl2, and the accumulation of β-catenin [1].
The table below summarizes quantitative data and experimental contexts from key validation studies:
| Application Context | Reported Concentration | Key Experimental Outcomes / Metrics | Cell Type / Model Used |
|---|---|---|---|
| Cardiac Differentiation | Not fully specified in excerpts | Used with CHIR 99021 to generate heart-forming organoids; successful differentiation demonstrated by staining for Cardiac Troponin T (cardiomyocytes) and CD31/PECAM-1 (endothelial cells) [1]. | Human iPSCs [1] |
| Cardiac Co-differentiation | Part of a defined parameter space with a WNT signal inhibitor and VEGF [2] | Enabled controlled trilineage co-differentiation into cardiomyocytes, mural cells, and endothelial cells; cardiomyocytes exhibited more mature sarcomere gene expression vs. monolineage differentiation [2]. | Human iPSCs [2] |
| Bacterial Pathogen Clearance | 0.05 µM [3] | Treatment for 24h impaired macrophage-mediated clearance of Pseudomonas aeruginosa and Streptococcus pneumoniae; reduced uptake of beads and bacteria in mouse models [3]. | Macrophage cell lines (RAW 264.7, J774A.1) and mouse peritoneal macrophages [3] |
| Somatic Cell Nuclear Transfer (SCNT) Embryos | Not specified in excerpts | Inactivated Wnt signaling in porcine SCNT blastocysts, reflected in low expression of c-Myc and PPARδ; impaired blastocyst hatching [4]. | Porcine SCNT embryos [4] |
| Cancer Cell Proliferation | 10-50 μM [5] | Significantly suppressed proliferation and reduced anchor-dependent/independent colony formation in gastric cancer MKN28 cell line [5]. | MKN28 cell line [5] |
To help visualize the role of this compound in a typical cardiac differentiation protocol, here is a diagram of the signaling pathway and a standard experimental workflow.
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own validation work.
1. Protocol for Cardiac Differentiation from Human PSCs (as part of a co-differentiation system) This protocol is adapted from studies that used this compound in a multi-stage process to generate cardiomyocytes alongside other cardiac cell types [2].
2. Protocol for In Vitro Bacterial Clearance Assay in Macrophages This protocol is used to validate the role of Wnt signaling in innate immunity, using this compound to inhibit the pathway [3].
(Initial CFU - Final CFU) / Initial CFU × 100 [3].
The dual activity of IWP-2 translates to anti-proliferative effects in various cancer cell lines. The table below summarizes the half-maximal effective concentrations (EC₅₀) from cellular viability assays [1]:
| Cell Line | Origin | EC₅₀ (μM) |
|---|---|---|
| MIA PaCa-2 | Human Pancreatic Carcinoma | 1.90 |
| SW-620 | Human Colon Carcinoma | 1.90 |
| PANC-1 | Human Pancreatic Carcinoma | 2.33 |
| CAPAN-1 | Human Pancreatic Adenocarcinoma | 2.05 |
| HEK293 | Human Embryonic Kidney | 2.76 |
| HT-29 | Human Colon Adenocarcinoma | 4.67 |
The data on this compound's activity is derived from standardized biochemical and cellular assays. Here are the methodologies for the key experiments cited:
In Vitro Kinase Assay for CK1δ Selectivity [2]: Profiling against a panel of 320 kinases was performed to determine selectivity. This compound was identified as a specific ATP-competitive inhibitor of both wild-type and gatekeeper mutant M82F CK1δ. The results confirmed its specific inhibition of CK1δ over other kinases in the panel.
Cellular Viability/Proliferation Assay (MTT Assay) [1]: The anti-proliferative activity of this compound was determined using an MTT assay. Cells were treated with the compound for 48 hours, after which cell viability was measured. The EC₅₀ values were calculated from the resulting dose-response curves.
In Vivo Efficacy Model [1] [3]: To evaluate this compound's effect on immune cell function in a live host, C57BL/6 mice were injected intraperitoneally with 200 μL of this compound encapsulated in liposomes about 2 hours before challenge with E. coli or latex beads. Bacterial uptake (measured by Colony Forming Units) and cytokine levels in peritoneal lavage fluid were then assessed.
The following diagram illustrates the two primary signaling pathways targeted by this compound and the experimental workflow for profiling its selectivity:
When interpreting data from studies using this compound, it is crucial to consider its multi-target nature [2] [4].
To understand how IWP-2 works and is typically used in experiments, the following diagrams illustrate its place in the Wnt signaling pathway and a common application in stem cell differentiation.
Diagram 1: this compound inhibits Wnt secretion by targeting Porcupine (Porcn) in the endoplasmic reticulum, preventing the production of active, lipid-modified Wnt ligands [1] [2] [3].
Diagram 2: this compound is commonly used after a Wnt activator like CHIR99021 in a sequential protocol to direct stem cell differentiation into cardiomyocytes [4] [5].
The effectiveness of a Wnt inhibitor can vary significantly depending on the biological context. The table below highlights some critical comparative findings.
| Comparison Context | Key Experimental Findings | Implications & Relevance |
|---|---|---|
| This compound vs. CHIR99021 in Limbal Epithelial Cultures | In explant cultures, This compound increased stem/progenitor cell markers (p63α, ABCG2), while CHIR99021 decreased them [6]. | Effect is system-dependent; this compound can help preserve stemness in certain niche-supported cultures, whereas GSK-3 inhibitors may promote differentiation [6]. |
| Timing of Wnt Inhibition in Neural Differentiation | Wnt inhibition (with this compound) at the neural progenitor cell (NPC) stage was more effective at generating medial ganglionic eminence (MGE) progenitors than inhibition at the neural stem cell (NSC) stage in some protocols [7]. | Timing is critical. Inhibiting Wnt production later in a differentiation protocol can yield a higher purity of target cells [7]. |
| Cell Density in Cardiomyocyte Differentiation | At low cell density, earlier treatment with this compound was crucial to suppress anti-cardiac gene expression and improve differentiation efficiency [5]. | This compound can compensate for the lack of auto/paracrine Wnt-modulating signals in low-density cultures, making protocols more robust [5]. |
Selecting the right Wnt inhibitor depends heavily on your specific experimental goals:
IWP-2 is a small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (Porcn), an acyltransferase essential for Wnt protein palmitoylation and secretion [1] [2]. It acts directly on Porcn's putative active site [1].
The concept of a "gatekeeper mutant" often involves a residue in the active site that controls access. For Porcn, the residue Histidine 335 (H335) appears to serve this function. The table below summarizes key experimental findings:
| Experimental Finding | Description | Implication for this compound Activity |
|---|---|---|
| Direct Binding [1] | This compound analogs bind Porcn in its putative active site. | Confirms Porcn as the direct target of inhibition. |
| H335 Mutant Study [1] | Site-directed mutagenesis creating Porcn H335D and H335L mutants. | H335 is a critical residue in the Porcn active site. |
| Resistance in Mutants [1] | Porcn with H335 mutation alleviates effects of this compound on Wnt pathway activity and secretion. | H335 mutation confers resistance to this compound, defining it as a key gatekeeper residue. |
For your reference, here are the fundamental characteristics of this compound:
| Property | Detail |
|---|---|
| Target | Porcupine (Porcn) [1] [2] [3] |
| Mechanism | Inhibits Wnt protein palmitoylation, blocking secretion [1] [2] |
| Reported IC₅₀ | 27 nM for Wnt pathway activity [2] |
| Key Cellular Effect | Blocks Wnt-dependent phosphorylation of Lrp6 and Dvl2, and β-catenin accumulation [2] |
The following diagram illustrates the Wnt signaling pathway and the precise point at which this compound acts, providing a visual context for its mechanism.
The existing data firmly establishes this compound's mechanism and identifies H335 as a critical gatekeeper residue. To build a more comprehensive comparison guide, you could: